N-butylacrylamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVUCYWJQFRCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65993-04-6 | |
| Record name | 2-Propenamide, N-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50349092 | |
| Record name | N-butylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-18-6 | |
| Record name | n-Butyl-2-propenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-butylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-n-Butylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-BUTYL-2-PROPENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149B78H0RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Tert Butylacrylamide
Monomer Synthesis Routes
The synthesis of N-tert-butylacrylamide is effectively achieved through the Ritter reaction. vinatiorganics.comtonfengchem.comvinatiorganics.com This pathway involves the reaction of acrylonitrile (B1666552) with a source of the tert-butyl carbocation, catalyzed by a strong acid, typically sulfuric acid. psu.edugoogle.com The two primary sources for the tert-butyl group are isobutylene (B52900) and tert-butyl alcohol. vinatiorganics.compsu.edu The reaction using tert-butyl alcohol can be thought of as involving a hypothetical monohydrate derivative of isobutylene, ensuring the stoichiometric amount of water is present for the synthesis even in anhydrous media. psu.edu
When isobutylene and acrylonitrile are reacted in the presence of sulfuric acid, a mixture of N-tert-butylacrylamide and 2-acrylamide-2-methyl-propanesulfonic acid (AMPS) can be formed simultaneously. psu.edu However, the reaction between tert-butyl alcohol and acrylonitrile can be controlled to selectively produce N-tert-butylacrylamide as the main product under specific conditions. psu.edu
Optimization of the synthetic procedure for N-tert-butylacrylamide aims to maximize yield and purity. This can be achieved by carefully controlling reaction conditions and the choice of reagents. The use of tert-butyl acetate (B1210297) in conjunction with acetic acid has been identified as a method to optimize the synthesis. vinatiorganics.comtonfengchem.comvinatiorganics.comchemicalbook.com
Research has shown that high yields of N-tert-butylacrylamide can be obtained from the reaction of tert-butyl alcohol and acrylonitrile by using sulfuric acid at concentrations between 80-98% and maintaining mild temperatures. psu.edu For instance, using equimolar amounts of 98 wt% sulfuric acid and tert-butyl alcohol at 20-30 °C can lead to nearly quantitative conversions to NTBA within a few hours. psu.edu The reaction kinetics have been found to follow a second-order rate law up to approximately 50% conversion. psu.edu The yield of NTBA increases almost linearly with the amount of sulfuric acid added when the reaction is conducted in an excess of either anhydrous acetic acid or acrylonitrile as the solvent. psu.edu One documented procedure involves adding concentrated sulfuric acid to a solution of acrylonitrile, tert-butyl alcohol, and acetic acid at a temperature below 40°C, holding it at this temperature for one hour, which resulted in an 82.4% yield. prepchem.com
Table 1: Effect of Sulfuric Acid Concentration and Temperature on NTBA Synthesis
| Reactants | Catalyst Concentration | Temperature | Outcome | Reference |
|---|---|---|---|---|
| tert-Butylalcohol, Acrylonitrile | 80-98 wt% Sulfuric Acid | Mild Temperatures | High yields of NTBA | psu.edu |
| tert-Butylalcohol, Acrylonitrile | 98 wt% Sulfuric Acid (equimolar to t-BuOH) | 20-30 °C | Practically quantitative conversion | psu.edu |
| tert-Butylalcohol, Acrylonitrile | Concentrated or Fuming Sulfuric Acid | Higher Temperatures | Partial sulfonation, formation of AMPS | psu.edu |
The selection of precursor reactants is critical in the synthesis of N-tert-butylacrylamide. The most common precursors are a nitrile (acrylonitrile) and a source for the tert-butyl carbocation. psu.edu
Carbocation Source : Isobutylene and tert-butyl alcohol are the most frequently used precursors for generating the tert-butyl carbocation. psu.edu Tert-butyl acetate is also an effective and easily handled alternative, serving as a source of the tert-butyl carbocation. researchgate.net
Nitrile Source : Acrylonitrile is the standard nitrile used in this Ritter reaction. psu.edu Before use, it can be purified by washing with a sodium hydroxide (B78521) solution to remove inhibitors, followed by a wash with orthophosphoric acid to remove basic impurities, and then distilled under reduced pressure. rasayanjournal.co.inpsu.edurasayanjournal.co.in
Catalyst : Concentrated sulfuric acid is the typical catalyst. psu.edu The concentration of the acid significantly impacts the reaction, with concentrations below 98 wt% favoring the formation of NTBA, while higher concentrations or the use of fuming sulfuric acid, especially at elevated temperatures, can lead to the formation of AMPS as a side product. psu.edu
Purification Techniques for N-tert-butylacrylamide
Post-synthesis, the crude N-tert-butylacrylamide requires purification to remove unreacted precursors, catalysts, and by-products. google.com Distillation is not a practical method for purifying NTBA. google.com
Recrystallization is the primary method used for the purification of solid N-tert-butylacrylamide. google.com Various solvents can be employed for this process.
Solvents : Alcohols such as methyl alcohol, ethyl alcohol, and isopropyl alcohol are effective solvents due to the high solubility of NTBA in them. google.com Methanol is particularly preferred because of its high dissolving power and miscibility with water. google.com Warm, dry benzene (B151609) has also been used as a recrystallization solvent. rasayanjournal.co.inpsu.edu These alcohols can be used alone or in mixtures with other organic solvents like acrylonitrile, acetone, or ethyl acetate, provided the alcohol content is 50% by mass or more. google.com
Procedure : A general procedure involves dissolving the crude product in a suitable solvent, followed by cooling to induce crystallization. For instance, crude NTBA can be recrystallized from methanol. rasayanjournal.co.in In another method, crude crystals are filtered, washed with cooled methyl alcohol, and then dried under reduced pressure. google.com The thermal initiator 2,2′-azobis(2-methylpropionitrile) (AIBN), often used in polymerization studies involving NTBA, is itself purified by recrystallization from methanol. mdpi.com
The initial workup of the reaction mixture is a crucial step before final purification. A common technique involves pouring the entire reaction mixture into ice water, which causes the N-tert-butylacrylamide to precipitate out of the aqueous solution. prepchem.comrasayanjournal.co.inpsu.edu The solid precipitate is then collected by filtration and washed with water. prepchem.com
In syntheses where 2-acrylamide-2-methylpropanesulfonic acid (ATBS) is a significant by-product, the process involves first separating the ATBS crystals from the reaction solution. google.com The remaining solution is then neutralized with an alkali, after which the crude NTBA is recovered as crystals. google.com To prevent discoloration of the final product during storage, these crude crystals can be contacted with an aqueous alkaline solution before being recrystallized from an alcohol. google.com This process yields a stable, white N-tert-butylacrylamide product. google.com
Polymerization Science and Reaction Kinetics of N Tert Butylacrylamide
Homopolymerization Mechanisms
The study of the homopolymerization of N-tert-butylacrylamide (NTBA) reveals insights into its reaction mechanisms, which are crucial for controlling the properties of the resulting polymer.
Radical Polymerization Studies
The homopolymerization of N-tert-butylacrylamide is frequently carried out via free radical polymerization. jocpr.comworldwidejournals.com This process is typically initiated by the thermal decomposition of an initiator, which generates free radicals that then propagate by adding to the double bond of the NTBA monomer.
Studies have investigated the kinetics of this polymerization. For instance, the radical homopolymerization of N-tert-butylacrylamide (t-BuAAm) has been examined in ethanol (B145695)/water solutions. researchgate.net While direct detection of short-chain branching in poly(t-BuAAm) has been challenging, a decrease in the rate of monomer conversion with lower monomer content suggests its occurrence. researchgate.net
The polymerization rate and resulting polymer molecular weights are influenced by various factors, including the monomer concentration. mdpi.com Research has shown that in conventional radical polymerizations of N-tert-butylacrylamide (TBAM), a decrease in monomer content can lead to a reduced rate of polymerization. mdpi.comcore.ac.uk
Influence of Reaction Conditions on Polymerization Rate
The rate of N-tert-butylacrylamide homopolymerization is highly sensitive to the reaction conditions, including the choice of solvent, temperature, and the initiator system employed.
The solvent plays a critical role in the radical polymerization of N-tert-butylacrylamide, primarily through its ability to form hydrogen bonds. nih.gov Polar solvents can interact with the monomer and the growing polymer chain, affecting the polymerization kinetics. mdpi.com For example, the polymerization of N-tert-butylacrylamide (tBuAAm) has been studied in mixtures of ethanol (EtOH) and water. mdpi.comnih.gov
The propagation rate coefficient (k_p_) for tBuAAm is influenced by the solvent composition. At 30°C and 10 wt% monomer concentration, the k_p_ was found to be 12.7 × 10³ L mol⁻¹ s⁻¹ in ethanol and increased to 13.8 × 10³ L mol⁻¹ s⁻¹ in a 75/25 w/w ethanol/water mixture. rsc.orgrsc.org This increase is attributed to hydrogen bonding effects. mdpi.com The k_p_ value for t-BuAAm was also observed to increase by 15% when the weight fraction of ethanol was reduced from 1 to 0.75 at a monomer weight fraction of 0.10 and a temperature of 30°C. researchgate.netmdpi.com
Hydrogen bonding between the C=O of an anhydride (B1165640) group and the NH of the amide in N-tert-butylacrylamide has been observed to influence its copolymerization with maleic anhydride, leading to a tendency for alternating copolymerization. researchgate.netselcuk.edu.tr Furthermore, increasing the N-tert-butylacrylamide fraction in dry copolymer films with N-isopropylacrylamide reduces both polarity and hydrogen-bonding ability. nih.gov
Temperature is a critical parameter that influences the kinetics of N-tert-butylacrylamide polymerization. The rate of polymerization generally increases with temperature, as this provides the necessary activation energy for the initiation and propagation steps. For instance, the copolymerization of NTBA with maleic anhydride has been carried out at 65°C. researchgate.netselcuk.edu.tr
Studies have shown that temperature affects the swelling behavior of hydrogels derived from NTBA. Hydrogels with 40–60% TBA content exhibit a swelling–deswelling transition in water that is dependent on temperature. capes.gov.br Specifically, a gel with 60% TBA showed a deswelling transition between 10°C and 28°C. capes.gov.br
The choice of initiator system is crucial for controlling the polymerization of N-tert-butylacrylamide. Various initiators have been employed in its polymerization and copolymerization.
A commonly used initiator is 2,2'-azobisisobutyronitrile (AIBN), which undergoes thermal decomposition to generate free radicals. jocpr.comresearchgate.netjocpr.com AIBN has been used in the copolymerization of NTBA with various comonomers in solvents like dimethylformamide (DMF) and dioxane at temperatures ranging from 60°C to 70°C. researchgate.netrasayanjournal.co.insphinxsai.compsu.edu
Redox initiator systems, such as ammonium (B1175870) persulfate, have also been utilized, particularly in aqueous media. worldwidejournals.com The decomposition of ammonium persulfate can be initiated thermally or by using redox activators like tetramethylethylenediamine (TEMED) or sodium bisulfite at lower temperatures. bme.hubme.hu The initiator system can significantly impact the nanoparticle microstructure and properties. bme.hubme.hu For instance, differences in the incorporation rate of acrylic acid were observed when using TEMED-catalyzed initiation compared to other systems. bme.hu
Other initiator systems reported for acrylic monomers include organoborane amine complexes activated by decomplexers containing at least one anhydride group. google.com
Copolymerization Strategies and Reactivity
N-tert-butylacrylamide is frequently copolymerized with other monomers to tailor the properties of the resulting polymers for specific applications. google.com Understanding the reactivity ratios of the comonomers is essential for predicting the copolymer composition and structure.
Copolymerization of N-tert-butylacrylamide (NTB) has been carried out with a variety of comonomers using free radical solution polymerization. rasayanjournal.co.injchps.com The reactivity ratios, which describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer, are determined experimentally.
Several studies have reported the reactivity ratios for the copolymerization of NTBA with different monomers. These are often determined using methods like Fineman-Ross and Kelen-Tudos. researchgate.netrasayanjournal.co.insphinxsai.com
For example, in the copolymerization of NTB (monomer 1) with 2,4-dichlorophenyl methacrylate (B99206) (DCPMA) (monomer 2), the reactivity ratios were found to be r₁ = 0.83 and r₂ = 1.13. rasayanjournal.co.in This indicates that the growing chain ending in NTB prefers to add DCPMA, while the chain ending in DCPMA prefers to add another DCPMA monomer. rasayanjournal.co.in
In another study involving the copolymerization of NTB (monomer 1) with 7-acryloyloxy-4-methyl coumarin (B35378) (AMC) (monomer 2), the reactivity ratios were determined to be r₁ = 1.15 and r₂ = 0.70 (Fineman-Ross) and r₁ = 1.16 and r₂ = 0.72 (Kelen-Tudos). researchgate.netsphinxsai.com These values suggest that NTB is more reactive than AMC, and the product of the reactivity ratios (r₁r₂) being close to 1 (0.805) indicates the formation of a random copolymer. researchgate.netsphinxsai.com
The copolymerization of N-tert-butylacrylamide (NtBA) with ethylene (B1197577) glycol dimethacrylate (EDMA) yielded reactivity ratios of r₁(NtBA) = 0.26 and r₂(EDMA) = 7.05. tandfonline.com
The reactivity ratios for the copolymerization of N-tert-butylacrylamide (NTB) with quinolinyl methacrylate (QMA) were found to be r₁ > r₂, indicating that the resulting copolymer contains a higher proportion of NTB units. jchps.com Similarly, in the copolymerization with quinolinylacrylate (QA), the reactivity ratios were r₁(NTB) = 8.0 and r₂(QA) = 0.60, again showing the higher reactivity of NTB. jocpr.com
These studies demonstrate that by selecting appropriate comonomers and controlling the polymerization conditions, a wide range of copolymers with varying compositions and properties can be synthesized.
Interactive Data Table: Reactivity Ratios of N-tert-butylacrylamide (M1) with Various Comonomers (M2)
| Comonomer (M2) | r1 (NTBA) | r2 (Comonomer) | Method | Reference |
| 2,4-Dichlorophenyl methacrylate (DCPMA) | 0.83 | 1.13 | Fineman-Ross, Kelen-Tudos | rasayanjournal.co.in |
| 7-Acryloyloxy-4-methyl coumarin (AMC) | 1.15 | 0.70 | Fineman-Ross | researchgate.netsphinxsai.com |
| 7-Acryloyloxy-4-methyl coumarin (AMC) | 1.16 | 0.72 | Kelen-Tudos | researchgate.netsphinxsai.com |
| Ethylene glycol dimethacrylate (EDMA) | 0.26 | 7.05 | Kelen-Tüdos | tandfonline.com |
| Quinolinyl methacrylate (QMA) | > r2 | - | Fineman-Ross, Kelen-Tudos, Ext. K-T | jchps.com |
| Quinolinylacrylate (QA) | 8.0 | 0.60 | Fineman-Ross | jocpr.com |
| Quinolinylacrylate (QA) | 8.0 | 0.61 | Kelen-Tudos | jocpr.com |
| Methyl acrylate (B77674) (MA) | 0.71 | 1.12 | Terminal Model | rsc.org |
Free Radical Copolymerization Dynamics
The free radical copolymerization of N-tert-butylacrylamide (NTB) with various comonomers is a significant area of study for tailoring polymer properties. The dynamics of these reactions, including copolymer composition and polymerization rates, are influenced by factors such as the reactivity of the monomers and the solvent used. For instance, the copolymerization of NTB with 2,4-Dichlorophenyl methacrylate (DCPMA) has been carried out in a dimethylformamide (DMF) medium using azobisisobutyronitrile (AIBN) as an initiator. rasayanjournal.co.in The composition of the resulting copolymers can be determined using techniques like 1H-NMR spectroscopy. rasayanjournal.co.insphinxsai.com
The solvent can have a notable impact on the kinetics of copolymerization. Studies on the copolymerization of NTB and methyl acrylate (MA) in ethanol/water mixtures have shown that the composition-averaged propagation rate coefficient increases as the content of MA in the comonomer mixture rises. rsc.org The terminal model can effectively represent the copolymerization kinetics in ethanol-rich systems, provided the solvent's influence on homopropagation is taken into account. rsc.org However, this model may not be accurate for systems with higher water content. rsc.org Semi-batch reactions of NTB and MA in ethanol and water have been successfully conducted, demonstrating consistent product molar masses and compositions under various operating conditions. mdpi.com
Monomer Reactivity Ratios Determination
The determination of monomer reactivity ratios (r1 and r2) is crucial for understanding the copolymerization behavior of N-tert-butylacrylamide (NTB) with other monomers. These ratios indicate the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). tulane.edu
Fineman-Ross and Kelen-Tudos Methods
The Fineman-Ross and Kelen-Tudos methods are two widely used graphical techniques to determine monomer reactivity ratios from experimental copolymer composition data. rasayanjournal.co.insphinxsai.com These methods have been applied to various copolymer systems involving NTB.
For the copolymerization of NTB (M1) with 2,4-Dichlorophenyl methacrylate (DCPMA) (M2), the reactivity ratios were found to be r1 = 0.83 and r2 = 1.13. rasayanjournal.co.in The value of r1 being less than 1 suggests that the NTB-terminated radical prefers to add DCPMA, while the r2 value greater than 1 indicates that the DCPMA-terminated radical favors adding another DCPMA monomer. rasayanjournal.co.in
In the copolymerization of NTB (M1) with 7-acryloyloxy-4-methyl coumarin (AMC) (M2), the reactivity ratios were determined to be r1 = 1.15 and r2 = 0.70 by the Fineman-Ross method, and r1 = 1.16 and r2 = 0.72 by the Kelen-Tudos method. sphinxsai.com These values indicate that NTB is more reactive than AMC, with the NTB radical favoring homo-propagation and the AMC radical favoring cross-propagation. sphinxsai.com
For the copolymerization of NTB (M1) with Quinolinylacrylate (QA) (M2), the reactivity ratios were determined as r1 = 8.0 and r2 = 0.60 (Fineman-Ross) and r1 = 8.0 and r2 = 0.61 (Kelen-Tudos). jocpr.com The high r1 value signifies a strong preference for NTB homo-propagation. jocpr.com
A summary of reactivity ratios for various NTB copolymer systems is presented in the table below.
| Comonomer (M2) | r1 (NTB) | r2 (M2) | Method | Reference |
| 2,4-Dichlorophenyl methacrylate (DCPMA) | 0.83 | 1.13 | Fineman-Ross & Kelen-Tudos | rasayanjournal.co.in |
| 7-acryloyloxy-4-methyl coumarin (AMC) | 1.15 | 0.70 | Fineman-Ross | sphinxsai.com |
| 7-acryloyloxy-4-methyl coumarin (AMC) | 1.16 | 0.72 | Kelen-Tudos | sphinxsai.comresearchgate.net |
| Quinolinylacrylate (QA) | 8.0 | 0.60 | Fineman-Ross | jocpr.com |
| Quinolinylacrylate (QA) | 8.0 | 0.61 | Kelen-Tudos | jocpr.com |
| 7-methacryloyloxy-4-methyl coumarin (MAMC) | - | - | Fineman-Ross, Kelen-Tudos | researchgate.net |
| 2-methyl-N-1, 3-thiazole-2-acrylamide (TMA) | - | - | Fineman-Ross, Kelen-Tudos | researchgate.net |
Mean Sequence Length Analysis in Copolymers
The mean sequence length of monomer units in a copolymer provides insight into the arrangement of the monomers along the polymer chain. researchgate.net This analysis can be performed using the determined monomer reactivity ratios. jocpr.comresearchgate.net
In copolymers of N-tert-butylacrylamide (NTB) and 2,4-Dichlorophenyl methacrylate (DCPMA), it was observed that as the concentration of DCPMA in the monomer feed decreases, the number of DCPMA units in the polymer chain also decreases linearly. rasayanjournal.co.in Conversely, the number of NTB units increases as its concentration in the feed increases, suggesting a more ordered and less random copolymer structure. rasayanjournal.co.insphinxsai.com A similar trend was noted for copolymers of NTB and 7-acryloyloxy-4-methyl coumarin (AMC). sphinxsai.com
For copolymers of NTB and Quinolinylacrylate (QA), the mean sequence lengths were also estimated from the reactivity ratios. jocpr.com The analysis of mean sequence lengths for copolymers of NTB and 2-methyl-N-1, 3-thiazole-2-acrylamide (TMA) indicated that the copolymers are weakly ordered with a predominantly random distribution. researchgate.net
Alternating and Random Copolymer Formation Tendencies
The product of the monomer reactivity ratios (r1r2) provides an indication of the tendency for alternating or random copolymer formation. sphinxsai.com
If r1r2 ≈ 1 , the copolymer tends to have a random distribution of monomer units. tulane.edu
If r1r2 ≈ 0 , there is a strong tendency for the monomers to alternate along the polymer chain. tulane.edu
If r1r2 > 1 , the copolymer tends to form blocks of each monomer. jocpr.com
In the copolymerization of N-tert-butylacrylamide (NTB) with 7-acryloyloxy-4-methyl coumarin (AMC), the product of the reactivity ratios (r1r2) was calculated to be 0.805. sphinxsai.com This value, being close to 1, suggests the formation of a random copolymer. sphinxsai.com However, since the individual reactivity ratios are not close to unity, the distribution is not perfectly random. sphinxsai.com
For the copolymerization of NTB with Quinolinylacrylate (QA), the product r1r2 is greater than 1, which indicates the formation of weakly ordered copolymers with a predominantly random distribution of monomer units. jocpr.com
The copolymerization of N,N-dimethylacrylamide (DMAA) and n-butyl acrylate (nBA) via Atom Transfer Radical Polymerization (ATRP) resulted in a nearly random copolymer, with reactivity ratios of rDMAA = 1.16 and rnBA = 1.01. acs.org
Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP) methods offer the ability to synthesize polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that has been explored for the polymerization of N-tert-butylacrylamide (NTB). However, the success of ATRP for (meth)acrylamides can be challenging. acs.org
Initial attempts to polymerize NTB using common ATRP catalyst systems with ligands like linear amines or bipyridines showed very low conversions. acs.org The use of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4Cyclam) as a ligand resulted in high yields but with poor control over the polymerization. acs.org This lack of control has been attributed to factors such as the loss of bromine end groups through cyclization and the potential for poly(meth)acrylamides to complex with the copper catalyst, reducing its activity. acs.org
Despite these challenges, good control over the polymerization of (meth)acrylamides, including NTB, was achieved using a catalyst system composed of CuICl and tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) at ambient temperatures. cmu.edu Surface-initiated ATRP has also been employed to graft poly(N-tert-butylacrylamide) brushes onto parylene C surfaces. nih.gov Furthermore, thermoresponsive copolymer brushes of N-isopropylacrylamide, N,N-dimethylaminopropyl acrylamide (B121943), and NTB have been synthesized via surface-initiated ATRP. frontiersin.org
Reversible Addition-Fragmentation Chain Transfer (RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. researchgate.netwikipedia.org This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization process. wikipedia.org The RAFT process is compatible with a wide array of monomers, including N-tert-butylacrylamide (TBAm), and can be conducted under various reaction conditions. wikipedia.orgresearchgate.net
The polymerization of hydrophobic acrylamide derivatives, such as TBAm, has been successfully achieved using RAFT. researchgate.net Studies have compared the homopolymerization of TBAm, N-octadecylacrylamide (ODAm), and N-diphenylmethylacrylamide (DPMAm) using azobis(isobutyronitrile) (AIBN) as the initiator and tert-butyl dithiobenzoate (tBDB) as the CTA. researchgate.net TBAm exhibited well-controlled polymerization, achieving polydispersity indices (PDI) below 1.3 for number average molecular weights (Mn) up to 30,000 g·mol⁻¹ and conversions up to 70%. researchgate.net The molecular weights of poly(TBAm) have been determined using various techniques, including size exclusion chromatography/on-line light scattering detector (SEC/LSD), ¹H NMR, ¹³C NMR, and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS), showing good agreement with theoretical values. researchgate.net
The kinetics of RAFT polymerization are influenced by several experimental parameters, including the [CTA]/[AIBN] ratio and the [Monomer]/[CTA] ratio. researchgate.netresearchgate.net A detailed kinetic study on the RAFT polymerization of N-acryloyl morpholine (B109124) (NAM), another bi-substituted acrylamide, revealed that a high [CTA]/[AIBN] ratio led to a long induction period, which could be mitigated by using a macroCTA. researchgate.net Interestingly, for NAM, increasing the temperature from 60 to 90 °C improved the control over molecular weight and PDI. researchgate.net An optimal [CTA]/[AIBN] ratio was also identified, as a very high ratio resulted in a loss of control. researchgate.net
The synthesis of amphiphilic block copolymers containing poly(N-tert-butylacrylamide) (PTBAm) has been successfully demonstrated via RAFT. For instance, poly(N-tert-butyl acrylamide)-b-poly(N-acryloylmorpholine) (poly(TBAm-b-NAM)) block copolymers were synthesized, and the polymerization order was found to affect the conversion and control over molecular weights. researchgate.net Furthermore, linear ABC triblock copolymers of quaternized 2-(dimethylamino)ethyl methacrylate (QDMAEMA), tert-butyl acrylamide (tBAA), and N,N-dimethyl acrylamide (DMA) have been synthesized with precise control over the degree of polymerization of each block. rsc.org
A study investigating the chain transfer kinetics of a specific RAFT agent, Rhodixan® A1, with various acrylamide monomers, including N-tert-butylacrylamide, provided insights into the transfer coefficients. mdpi.com For t-BuAm, a macro-RAFT/MADIX agent was synthesized to determine the interchange transfer coefficient. mdpi.com
Table 1: RAFT Polymerization of N-tert-butylacrylamide and Related Monomers
| Monomer | Initiator | CTA | [CTA]/[AIBN] | Mn (g·mol⁻¹) | PDI | Conversion (%) | Reference |
| TBAm | AIBN | tBDB | - | up to 30,000 | < 1.3 | up to 70 | researchgate.net |
| NAM | AIBN | tBDB | 3.3 to 10 | - | - | - | researchgate.net |
| t-BuAm | AIBN | Rhodixan® A1 | - | 1500 (theory: 1400) | - | - | mdpi.com |
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is another prominent reversible-deactivation radical polymerization (RDRP) method. tandfonline.com While initially limited to styrenic monomers when using first-generation nitroxides like TEMPO, the development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide (B1625237) (TIPNO), has expanded the scope of NMP to include the polymerization of acrylamides and acrylates. mdpi.comresearchgate.net
The copolymerization of N-isopropylacrylamide (NIPAAm) and N-tert-butylacrylamide (tBAAm) has been successfully performed via NMP using an AIBN/SG1 system or a polystyrene-SG1 macro-initiator. rsc.org However, the NMP of TBAm can be affected by chain transfer to the solvent, particularly when using alcohols. universityofgalway.ie A study investigating this phenomenon found that the chain transfer to solvent constant increased with the number of methylene (B1212753) units in linear alcohol solvents. universityofgalway.ie The use of a branched alcohol, 3-methyl-3-pentanol, resulted in the lowest chain transfer, allowing for the synthesis of higher molecular weight polymers. universityofgalway.ie
The synthesis of high-molecular-weight poly(tert-butyl acrylate) via NMP has also been studied, highlighting the effect of chain transfer to the solvent. researchgate.net The development of nitroxides like SG1 has been crucial for the successful polymerization of such monomers. researchgate.net
Table 2: Nitroxide-Mediated Polymerization of N-tert-butylacrylamide
| Monomer(s) | Nitroxide | Initiator System | Solvent | Key Finding | Reference |
| NIPAAm and tBAAm | SG1 | AIBN/SG1 or Polystyrene-SG1 | - | Successful copolymerization | rsc.org |
| TBAm | - | - | Alcohols | Chain transfer to solvent observed | universityofgalway.ie |
Advanced Polymer Architectures
Graft Copolymerization on Biopolymeric Scaffolds
Graft copolymerization is a powerful technique to modify the properties of natural polymers by attaching synthetic polymer chains. Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, has been used as a backbone for the graft copolymerization of N-tert-butylacrylamide (NtBAM). researchgate.net This process has been carried out using a free radical method, and the resulting graft copolymer, chitosan-graft-poly(N‑tert‑butylacrylamide), has been characterized by various analytical techniques. researchgate.net Such materials are of interest for applications like wastewater treatment due to their adsorbent properties. researchgate.net
Similarly, hyaluronan, another important biopolymer, has been grafted with copolymers of N-isopropylacrylamide (NIPAAm) and NtBAAm. researchgate.netscirp.org These thermoresponsive graft copolymers, such as P(NIPAAm-co-NtBAAm)-g-HA, exhibit a lower critical solution temperature (LCST) that can be tuned by adjusting the ratio of the comonomers. researchgate.netscirp.org The incorporation of the more hydrophobic NtBAAm lowers the LCST, making these materials suitable for applications like injectable scaffolds in tissue engineering. researchgate.netscirp.orgnih.gov For example, a P(NIPAAm-co-NtBAAm)-g-HA with a 95/5 molar ratio of NIPAAm/NtBAAm showed a decrease in LCST. researchgate.net
Alginate, another polysaccharide, has also been used as a backbone for creating thermoresponsive hydrogels. nih.govsciforum.net Graft copolymers of sodium-alginate with side chains of poly(N-isopropylacrylamide-co-N-tertiary-butyl-acrylamide) [ALG-g-P(NIPAM-co-NtBAM)] have been synthesized. sciforum.net These materials form hydrogels that respond to temperature changes, with the potential for use in drug delivery and cell transplantation. sciforum.net
Asymmetric Radical Cyclopolymerization
Asymmetric radical cyclopolymerization is a specialized polymerization technique used to create optically active polymers from achiral monomers. This has been demonstrated with N-allyl-N-tert-butylacrylamide (AltBAAm), a non-conjugated diene monomer. nii.ac.jpsci-hub.se
Chiral induction in the radical cyclopolymerization of AltBAAm has been achieved by conducting the polymerization at low temperatures in the presence of chiral templates. nii.ac.jpsci-hub.se One successful approach involves the use of chiral tartrates, such as diethyl L-tartrate (L-EtTar) and di-n-butyl L-tartrate (L-BuTar), in toluene. nii.ac.jpsci-hub.seresearchgate.net The mechanism is believed to involve the formation of a hydrogen-bond-assisted complex between the achiral AltBAAm monomer and the chiral tartrate. nii.ac.jpsci-hub.se This interaction influences the stereochemistry of the cyclization process. For example, polymerization at -80 °C in the presence of L-EtTar resulted in a polymer with a specific rotation of -4.8°. nii.ac.jpresearchgate.netresearchgate.netnii.ac.jp The steric hindrance of the tert-butyl group in AltBAAm favors a completely s-cis conformation, which leads to almost complete cyclization to form a 5-membered ring. nii.ac.jpsci-hub.se
The cyclopolymerization of AltBAAm generates two asymmetric carbons in each repeating unit, leading to the possibility of four different stereochemical structures. nii.ac.jpsci-hub.se The use of L-tartrates as chiral inducers leads to the preferential formation of specific stereoisomers. nii.ac.jpsci-hub.se By comparing the ¹H NMR spectra of the resulting polymers (after removal of the tert-butyl groups) with model compounds (cis- and trans-3-ethyl-4-methyl-2-pyrrolidones), it was determined that the trans configuration is preferentially formed. nii.ac.jpsci-hub.seresearchgate.net
Taking into account the negative specific rotation values of the polymers obtained with L-tartrates, it was concluded that the (3S,4S)-trans-unit is predominantly formed. nii.ac.jpsci-hub.seresearchgate.net This preferential formation is attributed to the hydrogen-bond-assisted complexation of AltBAAm with the L-tartrates. nii.ac.jpsci-hub.se The stereoregularity of the polymer can be influenced by the choice of the chiral tartrate. sci-hub.se
Self-Assembly Principles in Polymer Systems
The self-assembly of polymers containing N-tert-butylacrylamide (NTBAM) is a subject of significant interest, primarily driven by the unique properties that these systems exhibit. In solution, amphiphilic block copolymers containing a poly(N-tert-butylacrylamide) (PNTBAM) block can self-assemble into various morphologies, such as micelles and gels. rsc.orgrsc.orgresearchgate.net The nature of the solvent plays a crucial role in this process. For instance, in a selective solvent that favors one block over the other, the polymer chains will aggregate to minimize the unfavorable interactions of the insoluble block with the solvent. rsc.orgrsc.org
Diblock copolymers of styrene (B11656) and N-tert-butylacrylamide (PS-b-PNTBAM) in 1-octanol (B28484), a selective solvent for the PNTBAM block, have been shown to form spherical micelles. rsc.orgacs.orgnih.gov These micelles consist of a core of the insoluble polystyrene block and a corona of the soluble PNTBAM block. acs.orgnih.gov The formation and size of these micelles are influenced by temperature. Dynamic light scattering (DLS) studies have revealed that the hydrodynamic radius of these micelles tends to decrease with increasing temperature. acs.orgnih.gov
At higher concentrations, these micellar solutions can undergo a transition to a gel state, forming clear, glassy gels. rsc.orgrsc.org This transition from a liquid-like (micellar solution) to a solid-like (gel) behavior is a key characteristic of these systems. acs.org The critical gelation concentration (c_g), which is the concentration at which this transition occurs, can be determined through rheological measurements. For a specific PS-b-PNTBAM diblock copolymer (S278NtBAM517) in 1-octanol, the critical gelation concentration was found to be 11.3 wt%. rsc.org
The self-assembly behavior is not limited to diblock copolymers. Graft copolymers, where side chains of PNTBAM are grafted onto a different polymer backbone, also exhibit self-assembly. For example, methylcellulose (B11928114) grafted with PNTBAM (MC-g-PNTBAM) self-assembles in water to form nanogels. nih.gov This assembly is driven by the hydrophobic interactions of the grafted PNTBAM side chains. nih.gov The degree of hydrophobic modification can be controlled by altering the synthesis conditions, which in turn allows for tuning the properties of the resulting nanogels. nih.gov
Furthermore, the incorporation of N-tert-butylacrylamide into stimuli-responsive polymer systems allows for the creation of materials that can self-assemble or change their assembled structure in response to external triggers like temperature. rsc.organnualreviews.org For instance, copolymers of N-isopropylacrylamide (NIPAM) and NTBAM exhibit a lower critical solution temperature (LCST), a temperature above which the polymer becomes insoluble and phase separates from the aqueous solution. rsc.orgscitechnol.com This thermoresponsive behavior can be exploited to induce self-assembly or to trigger changes in the morphology of pre-assembled structures. rsc.orgresearchgate.net
The following table summarizes the self-assembly behavior of some N-tert-butylacrylamide-containing polymer systems:
| Polymer System | Solvent | Assembled Structure | Driving Force/Stimulus | Reference |
| Polystyrene-block-poly(N-tert-butylacrylamide) (PS-b-PNTBAM) | 1-Octanol | Spherical Micelles, Gels | Solvophobicity of PS block | rsc.orgrsc.orgacs.org |
| Methylcellulose-graft-poly(N-tert-butylacrylamide) (MC-g-PNTBAM) | Water | Nanogels | Hydrophobic interactions of PNTBAM | nih.gov |
| Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) | Aqueous Solution | Aggregates (above LCST) | Temperature | rsc.orgscitechnol.com |
Branched Macromolecular Structures
Branched macromolecular structures incorporating N-tert-butylacrylamide have been synthesized through various controlled radical polymerization techniques, leading to polymers with unique architectures and properties. acs.orggoogle.com These structures include star polymers and hyperbranched polymers.
Star polymers with arms composed of or containing N-tert-butylacrylamide have been synthesized using methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP). researchgate.netacs.orgmdpi.com In the "core-first" approach for synthesizing star polymers, a multifunctional initiator is used to simultaneously grow multiple polymer arms. researchgate.net This method allows for the creation of star polymers with a defined number of arms. researchgate.net For example, star polymers with arms of poly(N-tert-butylacrylamide) have been synthesized, and these can be further chain-extended to form star block copolymers. acs.org
The synthesis of starlike branched polyacrylamides has been achieved through the RAFT copolymerization of acrylamide and a cross-linking agent, followed by chain extension with monomers like N-tert-butylacrylamide. acs.org The resulting star polymers possess initiating sites at their chain ends, enabling the synthesis of more complex architectures such as star-block copolymers. acs.org The properties of these star polymers are influenced by factors like the concentration of the cross-linker and the molar ratio of the cross-linker to the initiator. acs.org
Hyperbranched polymers represent another class of branched macromolecules. Hyperbranched poly(bis(N,N-propyl acryl amide))s have been synthesized via RAFT polymerization, exhibiting a lower critical solution temperature (LCST) due to a balance between hydrophilic and hydrophobic groups. mdpi.comresearchgate.net The degree of branching in these polymers can be high, leading to a compact, globular topology. mdpi.comresearchgate.net
A general method for creating polymers with branches upon branches involves carrying out polymerization in a way that promotes frequent chain transfer events, terminating each polymer chain with a polymerizable olefinic group. google.com Subsequent reincorporation of these macromonomers leads to the formation of highly branched or hyperbranched structures. google.com N-tert-butylacrylamide is listed as a suitable monomer for this type of polymerization process. google.com
The table below provides examples of branched macromolecular structures based on N-tert-butylacrylamide.
| Branched Structure | Monomers | Synthesis Method | Key Features | Reference(s) |
| Starlike Branched Polyacrylamides | Acrylamide, N,N'-methylenebis(acrylamide), N-tert-butylacrylamide | RAFT Polymerization | Core-first synthesis, chain-end functionality | acs.org |
| Star Polymers | N-tert-butylacrylamide | RAFT, NMP | Defined number of arms, potential for block copolymer formation | researchgate.netacs.orgmdpi.com |
| Hyperbranched Polymers | Bis(N,N-propyl acryl amide) | RAFT Polymerization | High degree of branching, LCST behavior | mdpi.comresearchgate.net |
| Branch-upon-Branch Polymers | N-tert-butylacrylamide | Free Radical Polymerization with Chain Transfer | Highly branched architecture, terminal polymerizable groups | google.com |
Advanced Characterization and Structure Property Relationships of N Tert Butylacrylamide Based Polymers
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are fundamental tools for the detailed investigation of NTBA-based polymers. They offer qualitative and quantitative information about the polymer's chemical structure, functional groups, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the successful polymerization of NTBA and to determine the composition of its copolymers. jocpr.comresearchgate.netmetu.edu.tr
In the ¹H-NMR spectrum of NTBA monomer, characteristic peaks are observed for the tert-butyl protons at approximately 1.42 ppm, vinyl protons in the range of 5.59-6.28 ppm, and the N-H proton at around 7.27 ppm. jocpr.com Following polymerization, the disappearance of the vinyl proton signals and the appearance of broad signals for the polymer backbone protons confirm the formation of poly(N-tert-butylacrylamide) (PNTBA). For copolymers, the ¹H-NMR spectra allow for the determination of the copolymer composition by integrating the characteristic peaks of the respective monomer units. jocpr.comresearchgate.net For instance, in copolymers of NTBA and 7-acryloyloxy-4-methyl coumarin (B35378) (AMC), the copolymer composition can be determined from the ¹H-NMR analysis. researchgate.net Similarly, for copolymers of NTBA with quinolinylacrylate (QA), peaks corresponding to the tert-butyl group (1.1 - 1.4 ppm), the polymer backbone (1.5 – 2.5 ppm and 2.9 ppm), aromatic protons (7.0 -7.7 ppm), and the N-H proton (8.0 - 8.1 ppm) are identifiable. jocpr.com
¹³C-NMR spectroscopy provides complementary information about the carbon skeleton of the polymer. Although less frequently detailed in routine characterization, it can be used to detect subtle structural features such as branching, which may not be apparent in ¹H-NMR spectra. mdpi.com However, in some cases, the levels of short-chain branching in PNTBA produced by certain methods were below the detection limit of ¹³C-NMR. mdpi.com
Table 1: Representative ¹H-NMR Chemical Shifts for NTBA Monomer and Copolymers
| Functional Group | Monomer (NTBA) Chemical Shift (ppm) | Copolymer (NTB-co-QA) Chemical Shift (ppm) |
|---|---|---|
| tert-butyl protons | 1.42 | 1.1 - 1.4 |
| Vinyl protons | 5.59 - 6.28 | - |
| N-H proton | 7.27 | 8.0 - 8.1 |
| Polymer backbone (CH, CH₂) | - | 1.5 - 2.5 and 2.9 |
| Aromatic protons (from QA) | - | 7.0 - 7.7 |
Data sourced from JOCPR. jocpr.com
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer, confirming its chemical structure. For PNTBA-based polymers, FT-IR spectra provide evidence of polymerization and the incorporation of comonomers. worldwidejournals.com
The FT-IR spectrum of PNTBA typically shows characteristic absorption bands corresponding to the N-H stretching vibration, the C=O stretching of the amide I band, and the N-H bending of the amide II band. The presence of Fe-O stretching frequency in an FT-IR spectrum can confirm the presence of magnetic particles within a poly(NTB-co-AM/MA) ferrogel. worldwidejournals.com In graft copolymers, such as chitosan-graft-poly(N-tert-BAAm), FT-IR is used to confirm the successful grafting of the PNTBA chains onto the chitosan (B1678972) backbone. researchgate.net The technique is also invaluable for confirming the structure of newly synthesized monomers used in copolymerizations with NTBA. jocpr.com
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (or polydispersity index, PDI) of polymers. lcms.cz This information is critical as the molecular weight significantly influences the physical properties of the polymer, such as viscosity and mechanical strength. lcms.cz
GPC separates polymer molecules based on their size in solution. lcms.cz Coupling GPC with a Multi-Angle Laser Light Scattering (MALLS) detector allows for the absolute determination of the molar mass without the need for column calibration with polymer standards. openrepository.comgoogle.com This is particularly important for novel polymers where appropriate standards may not be available. lcms.cz GPC-MALLS has been used to characterize various NTBA-based polymers, including starlike branched polyacrylamides and copolymers with gum arabic. openrepository.comacs.org For instance, in the synthesis of starlike branched polyacrylamides, GPC analysis showed weight average molecular weights ranging from (2.2–7.8) × 10³ Da with polydispersity indices between 1.2 and 15.1. acs.org
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. It is particularly useful for analyzing aqueous polymer solutions and can be used to determine copolymer composition. scitechnol.com
In the study of poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) copolymers, Raman spectroscopy was used to identify the monomer ratio. scitechnol.com The analysis relies on the fact that the peak at 1455 cm⁻¹, associated with CH₃ bending deformation, can be used as a reference. The intensity of this peak is related to the intensities of the CH₃-rock vibrations of the tert-butyl and isopropyl groups, allowing for a quantitative determination of the copolymer composition. scitechnol.com Raman spectroscopy has also been employed to study the interactions between surfactants and PNTBA-based latex particles. acs.org
X-ray Diffraction (XRD) is a key technique for investigating the solid-state morphology of polymers, specifically their crystallinity. researchgate.net The XRD pattern of a polymer can reveal whether it is amorphous, semi-crystalline, or crystalline.
Studies on graft copolymers of NTBA onto starch have shown that the grafting process can significantly alter the crystallinity of the parent polymer. researchgate.net Pure starch exhibits a semi-crystalline nature, but upon grafting with PNTBA, the crystallinity is drastically reduced, as indicated by a significant drop in the intensity of the diffraction peaks. researchgate.net Similarly, in chitosan-graft-poly(N-tert-BAAm) composites, XRD is used to confirm the morphology and ensure that no other impurities are present. researchgate.net The XRD patterns of these materials before and after processes like drug adsorption can also provide insights into structural changes. researchgate.net
Table 2: XRD Peak Analysis of Starch and its Graft Copolymer
| Material | Characteristic Peaks (2θ) | Observation |
|---|---|---|
| Pure Starch | 6.4°, 13.9°, 16.8° | Semi-crystalline nature |
| Starch-g-BAM | Broad pattern, reduced peak intensity | Drastically reduced crystallinity |
Data sourced from ResearchGate. researchgate.netd-nb.info
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential analytical techniques for the analysis of the N-tert-butylacrylamide monomer and for monitoring the progress of polymerization reactions.
HPLC is particularly useful for determining the purity of the NTBA monomer. google.comkrwater.comjinsyet.cn A reverse-phase HPLC method with a simple mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be used for this purpose. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com In industrial settings, HPLC is used to ensure the purity of NTBA, for example, confirming a purity of 99.9% and quantifying trace impurities. google.com
GC is employed to determine monomer conversion during polymerization reactions. acs.org By taking samples from the reaction mixture at different times, the amount of unreacted monomer can be quantified, providing kinetic data for the polymerization process. acs.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of N-tert-butylacrylamide polymers, XPS provides valuable insights into the surface chemistry, which is crucial for applications involving interfacial phenomena such as cell adhesion and coating technologies.
Research on copolymers of N-isopropylacrylamide (NIPAAm) and N-tert-butylacrylamide (NtBAm) has utilized XPS to confirm the presence and relative abundance of constituent elements on the polymer surface. The high-resolution spectra of C 1s, O 1s, and N 1s peaks can be deconvoluted to identify the specific chemical bonds present, such as C-C, C-H, C-N, and C=O, which are characteristic of the acrylamide-based polymer structure. This analysis is critical for verifying the successful incorporation of both monomers into the copolymer and for assessing the surface composition, which may differ from the bulk composition due to surface energy effects.
The data obtained from XPS can be tabulated to show the binding energies of the core level electrons, which are indicative of the chemical environment of the atoms.
| Core Level | Binding Energy (eV) | Assignment |
|---|---|---|
| C 1s | ~285.0 | C-C, C-H |
| C 1s | ~286.5 | C-N |
| C 1s | ~288.0 | C=O |
| O 1s | ~532.0 | C=O |
| N 1s | ~400.0 | C-N |
These binding energies serve as fingerprints for the chemical states of the elements, confirming the integrity of the polymer structure at the surface. Variations in these energies can indicate changes in the chemical environment, such as those occurring upon surface modification or degradation.
Microstructural and Morphological Analysis
The performance of polymeric materials is intrinsically linked to their microstructure and morphology. This subsection explores various microscopic and analytical techniques employed to visualize and quantify the physical architecture of N-tert-butylacrylamide-based polymers, from the nanoscale to the microscale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnifications. For N-tert-butylacrylamide-based polymers, SEM is widely used to characterize the structure of hydrogels, films, and particles.
In the study of hydrogels, such as those made from poly(N-tert-butylacrylamide-co-acrylamide), SEM reveals the porous structure of the freeze-dried material. printspublications.com For instance, the incorporation of silica (B1680970) particles as porogens in these hydrogels leads to a macroporous structure, which can be clearly observed in SEM images. printspublications.com These pores are critical for applications like controlled release, as they facilitate the diffusion of molecules into and out of the hydrogel matrix. Similarly, ferrogels based on poly(NTB-co-AM/MA) exhibit a bead-like surface structure under SEM. worldwidejournals.com
When NTBA is copolymerized with N-isopropylacrylamide to create electrospun scaffolds, SEM micrographs show fibers with a distinct flat morphology, rather than the typical cylindrical shape. mdpi.com This unique morphology is attributed to the specific composition of the P(NIPAM-co-NtBA) copolymer and the polymer-solvent interactions during the electrospinning process. mdpi.com SEM can also be used to measure fiber diameter and scaffold thickness, revealing how these parameters are influenced by the molecular weight and dispersity of the copolymer. mdpi.com For example, a copolymer with a higher fraction of low-molecular-weight components can result in a thicker scaffold due to lower solution viscosity and faster deposition. mdpi.com
Furthermore, SEM has been employed to characterize the deposition of cell adhesion promoters, like collagen, onto copolymer films of PNIPAAm and NtBAm. nih.gov The technique helps to visualize the surface coverage and morphology of the protein coating, which is essential for understanding cell-substrate interactions. nih.gov In other applications, SEM images of chitosan-graft-poly(N-tert-butylacrylamide) show the surface morphology before and after the adsorption of substances like tetracycline. researchgate.net
| Polymer System | Observed Morphology | Key Finding | Reference |
|---|---|---|---|
| Poly(NTBA-co-AAm)/Silica Hydrogel | Macroporous structure | Silica particles act as effective pore-forming agents. | printspublications.com |
| Poly(NTB-co-AM/MA) Ferrogel | Bead-like surface | Reveals the surface texture of the magnetic hydrogel. | worldwidejournals.com |
| Electrospun P(NIPAM-co-NtBA) | Flat, non-cylindrical fibers | Fiber morphology is dependent on copolymer composition. | mdpi.com |
| PNIPAAm/NtBAm films with protein coating | Visualization of deposited protein layer | Confirms the presence and distribution of cell adhesion promoters. | nih.gov |
| Chitosan-graft-poly(N-tert-butylacrylamide) | Changes in surface after adsorption | Demonstrates the interaction of the polymer with adsorbed molecules. | researchgate.net |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale and can also probe the mechanical properties of materials. nanomagnetics-inst.combruker.comresearchgate.net Unlike electron microscopy, AFM does not require a conductive coating on insulating polymer samples, allowing for the characterization of their native surface. nanomagnetics-inst.com
For copolymers of N-isopropylacrylamide and N-tert-butylacrylamide, AFM has been used in conjunction with SEM to characterize the deposition of cell adhesion proteins. nih.gov While SEM gives a broader view of the surface, AFM can provide higher resolution details of the protein aggregates and the underlying polymer film. nih.gov Phase imaging in AFM is particularly useful for distinguishing between different components in polymer blends or composites based on their viscoelastic properties. nanomagnetics-inst.com
In studies of thermoresponsive polymer brushes, AFM has been used to measure changes in polymer brush thickness in response to temperature changes. For instance, pyrrolidone-based brushes, which are related to acrylamide-based polymers, showed a reduction in thickness of about 25% when heated above their lower critical solution temperature (LCST). rsc.org This demonstrates the coil-to-globule transition of the polymer chains. rsc.org
AFM is also employed to study the surface roughness and porosity of hydrogels. For example, in starch-based hydrogels containing N-tert-butylacrylamide copolymers, AFM can measure the surface topography and provide a quantitative measure of roughness. d-nb.info The height differences measured by AFM can reflect the porosity of the hydrogel network. d-nb.info
| Polymer System | Parameter Measured | Key Finding | Reference |
|---|---|---|---|
| PNIPAAm/NtBAm films with protein coating | Surface topography | High-resolution imaging of protein deposition. | nih.gov |
| Starch-PHEMA/GO hydrogels | Surface roughness and height | Height increases and roughness changes upon hydrogel formation. | d-nb.info |
| Thermoresponsive polymer brushes | Brush thickness vs. temperature | Quantifies the collapse of polymer chains above the LCST. | rsc.org |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is used to visualize the internal structure and morphology of materials at a very high resolution, often down to the atomic level. In the context of N-tert-butylacrylamide polymers, TEM is particularly valuable for characterizing nanoparticles and micelles.
For instance, diblock copolymers of styrene (B11656) and N-tert-butylacrylamide in a selective solvent for the NTBA units were shown by TEM to form spherical micelles. acs.orgnih.gov Similarly, amphiphilic block copolymers of poly(N-tert-butyl acrylamide-b-N-acryloylmorpholine) synthesized via RAFT polymerization were observed to form well-defined spherical micelles in aqueous solution at room temperature. researchgate.net TEM can also reveal changes in micelle morphology with temperature. For shell-cross-linked micelles, TEM showed that they could retain their spherical shape even at temperatures where uncross-linked micelles might deform. researchgate.net
In studies involving nanoparticles, TEM is used to determine their size, shape, and dispersity. For example, acrylic copolymer dispersions containing NTBA were characterized by TEM, which measured mean particle sizes of 80 ± 5.8 nm and 112 ± 8.1 nm. rsc.org Self-assembling nanogels of methylcellulose (B11928114) grafted with poly(N-tert-butylacrylamide) were also visualized by TEM, appearing as monodispersed spherical particles with a diameter of around 140 nm. mcmaster.ca
| Polymer System | Observed Structure | Key Measurement | Reference |
|---|---|---|---|
| Styrene and NTBA diblock copolymers | Spherical micelles | Confirmation of micelle formation. | acs.orgnih.gov |
| Poly(NTBA-b-NAM) block copolymers | Spherical micelles | Demonstration of self-assembly and thermal stability. | researchgate.net |
| Acrylic copolymer nanoparticles | Individual spherical particles | Mean particle sizes of 80 nm and 112 nm. | rsc.org |
| MC-g-PNtBAm nanogels | Monodispersed spherical nanogels | Particle size of approximately 140 nm. | mcmaster.ca |
Porosity and Thickness Characterization
The porosity and thickness of polymeric materials are critical parameters that influence their mechanical properties, transport characteristics, and performance in various applications.
For hydrogels based on N-tert-butylacrylamide, porosity is a key factor in their swelling behavior and ability to act as scaffolds for tissue engineering or as matrices for controlled release. The porosity of hydrogels can be determined using methods like solvent replacement, where the hydrogel is saturated with a solvent of known density (e.g., ethanol), and the weight difference before and after immersion is used to calculate the pore volume. researchgate.net For scaffolds made from P(NIPAM-co-NtBA) copolymers, the porosity was measured to be very high, around 95%. mdpi.com
The thickness of polymer films and scaffolds can be measured directly from cross-sectional SEM images. mdpi.comscitechnol.com For electrospun scaffolds of P(NIPAM-co-NtBA), the thickness was found to vary significantly depending on the molecular weight characteristics of the copolymer, with thicknesses of 80 µm and 240 µm reported for two different copolymer batches. mdpi.com In another study, a dense film of a thermoresponsive polymer on a textile substrate was found to have a thickness of about 50 µm. scitechnol.com The thickness of cast films can also be determined using surface measurement systems based on white light interferometry. sci-hub.se For films used in drug delivery, thickness is a critical parameter affecting the release kinetics. For example, increasing the thickness of a poly(N-isopropylacrylamide):poly(N-tert-butylacrylamide) film from 5 to 10 µm resulted in a significant increase in the amount of protein released. nih.gov
| Material | Parameter | Value | Measurement Technique | Reference |
|---|---|---|---|---|
| P(NIPAM-co-NtBA) Scaffold 1 | Porosity | 94.9 ± 1.4% | Not specified | mdpi.com |
| P(NIPAM-co-NtBA) Scaffold 2 | Porosity | 95.3 ± 1.6% | Not specified | mdpi.com |
| P(NIPAM-co-NtBA) Scaffold 1 | Thickness | 80 µm | SEM | mdpi.com |
| P(NIPAM-co-NtBA) Scaffold 2 | Thickness | 240 µm | SEM | mdpi.com |
| Thermoresponsive polymer film on textile | Thickness | ca. 50 µm | SEM | scitechnol.com |
| PNIPAAm:PNtBAAm film | Thickness | 5 µm and 10 µm | Not specified | nih.gov |
Particle Size Distribution and Aggregation Behavior
The particle size and aggregation behavior of N-tert-butylacrylamide-based polymers in solution are crucial for their application in areas such as drug delivery, sensing, and coatings. Dynamic Light Scattering (DLS) is a primary technique for measuring the hydrodynamic diameter of particles and their size distribution in a liquid medium.
Precipitation polymerization of N-tert-butylacrylamide in water can produce monodisperse polymer particles with number-average diameters ranging from 75 to 494 nm, as controlled by monomer concentration and the addition of electrolytes. researchgate.net DLS is used to determine these particle sizes and their distributions. colab.ws Copolymers of N-isopropylacrylamide and N-tert-butylacrylamide can also be synthesized as nanoparticles with sizes between 50 and 70 nm. tudublin.ie
The aggregation behavior of these polymers is often stimuli-responsive, particularly to temperature. For terpolymers of N-isopropylacrylamide, 2-acrylamido-2-methyl-1-propanesulfonic acid, and N-tert-butylacrylamide, DLS was used to study their temperature-induced phase separation. core.ac.uk It was found that nanosized aggregates form at temperatures between the lower critical solution temperature (LCST) and the cloud point temperature (CPT). core.ac.uk The rate of aggregation was found to be dependent on the molar ratio of NTBA, with a sudden decrease in aggregation rate above a critical NTBA content. core.ac.uk
The aggregation of these nanoparticles can be influenced by the medium. While copolymer nanoparticles of N-isopropylacrylamide and N-tert-butylacrylamide may show a decrease in particle size in pure water above their LCST, in various test media, their size can increase significantly due to aggregation. tudublin.ie
| Polymer System | Technique | Key Finding | Reference |
|---|---|---|---|
| Poly(N-tert-butylacrylamide) particles | DLS, SEM | Monodisperse particles with diameters from 75 to 494 nm can be synthesized. | researchgate.netcolab.ws |
| NIPAAm/NtBAm copolymer nanoparticles | DLS | Nanoparticles with sizes of 50-70 nm were prepared. | tudublin.ie |
| NIPAAm/AMPS/NTBAAm terpolymers | DLS, Turbidimetry | Formation of nanosized aggregates between LCST and CPT; aggregation rate depends on NTBA content. | core.ac.uk |
| NIPAAm/NtBAm nanoparticles in different media | DLS | Aggregation is highly dependent on the surrounding medium. | tudublin.ie |
Thermal and Responsive Properties
The thermal and responsive behaviors of polymers based on N-tert-butylacrylamide (NTBA) are critical determinants of their functionality, particularly in applications requiring sensitivity to temperature changes. This section delves into the thermoresponsive characteristics, thermal stability, and phase transition behaviors of these polymers.
Polymers containing N-tert-butylacrylamide exhibit thermoresponsive behavior, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water due to hydrogen bonding between the amide groups and water molecules. As the temperature rises above the LCST, these hydrogen bonds weaken, and hydrophobic interactions between the bulky tert-butyl groups become dominant, leading to the polymer's precipitation from the solution. itu.edu.trkpi.ua The theoretical LCST for a homopolymer of NTBA is approximately -5°C. scirp.org
For instance, copolymers of N-tert-butylacrylamide and acrylamide (B121943) (AAm) have been synthesized to create temperature-sensitive hydrogels. Hydrogels with 40-60 mol% of TBA demonstrate temperature sensitivity in water. itu.edu.tritu.edu.tr A gel with 60% TBA has a deswelling transition temperature range of 10 to 28°C, while a gel with 40% TBA begins to deswell around 20°C. itu.edu.tritu.edu.tr
Copolymerization with N-isopropylacrylamide (NIPAAm), another thermoresponsive monomer, also allows for the adjustment of the LCST. Increasing the content of the more hydrophobic NTBA in NIPAAm copolymers leads to a decrease in the LCST. researchgate.netnih.gov For example, poly(NIPAAm-co-NtBAAm)-grafted hyaluronan with 5 mol% of NtBAAm showed an LCST of 28.6°C, which is lower than the 32.0°C LCST of PNIPAAm-g-HA. scirp.org This tunability is crucial for applications like cell sheet engineering, where a specific transition temperature is required for cell attachment and detachment. researchgate.netacs.orgmdpi.com
Similarly, copolymers of polymethacrylamide with NTBA can exhibit a shift from Upper Critical Solution Temperature (UCST)-type behavior to LCST-type behavior as the NTBA content increases. nih.gov At a 50 mol% concentration of NTBA, the copolymer displays LCST-type transitions. nih.gov
Table 1: LCST of N-tert-butylacrylamide Copolymers
| Comonomer | NTBA Content (mol%) | LCST (°C) | Reference |
|---|---|---|---|
| Acrylamide | 60 | 10-28 | itu.edu.tritu.edu.tr |
| Acrylamide | 40 | Starts at ~20 | itu.edu.tritu.edu.tr |
| N-isopropylacrylamide | 15 | 25-32 | mdpi.com |
| Hyaluronan (grafted) | 5 | 28.6 | scirp.org |
| Polymethacrylamide | 50 | Exhibits LCST-type transition | nih.gov |
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of N-tert-butylacrylamide-based polymers. TGA measures the change in mass of a sample as a function of temperature, providing insights into its degradation profile.
Studies on copolymers of N-tert-butylacrylamide (NTB) and 8-quinolinyl methacrylate (B99206) (QMA) have shown that the thermal degradation typically occurs in three stages. jchps.com The initial weight loss is attributed to the evaporation of moisture. The first significant weight loss stage, occurring between 125-250°C, is associated with the dehydration of partially degraded amide groups. The second stage, from 275-350°C, is likely due to decarboxylation and other reactions involving the side chain units. jchps.com
The thermal stability of these copolymers is influenced by the monomer composition. An increase in the NTB content in the copolymer leads to a higher glass transition temperature (Tg), indicating enhanced thermal stability due to reduced segmental mobility. jchps.com
In another study, chitosan-graft-poly(N-tert-butylacrylamide) (chitosan-g-TBA) copolymers demonstrated improved thermal stability compared to unmodified chitosan. researchgate.net The grafted copolymer retained a higher percentage of its mass at 700°C, indicating that the incorporation of NTBA enhances the thermal resistance. researchgate.net
Thermogravimetric analysis of starch grafted with N-tert-butylacrylamide (starch-g-BAM) copolymers also reveals information about their degradation. akjournals.com Under a nitrogen atmosphere, about 80% of a copolymer with a 35.5% grafting efficiency decomposes between 290 and 450°C. akjournals.com
Hydrogels based on N-tert-butylacrylamide exhibit a volume phase transition (VPT), which is a sharp change in their swelling ratio in response to external stimuli like temperature. This behavior is closely linked to the LCST of the constituent polymers. Below the transition temperature, the hydrogel is in a swollen state, and it collapses or shrinks as the temperature is raised above this point. itu.edu.truni-bayreuth.de
The VPTT of these hydrogels can be modulated by copolymerization. For instance, in copolymers of NTBA and acrylamide, hydrogels with 40-60% NTBA by mole show a swelling-deswelling transition in water as the temperature changes. itu.edu.tr In terpolymer gels of N-tert-butylacrylamide (N-t-BAm), 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), and N,N′-methylenebisacrylamide (BisAm), a sharp volume transition was observed at 15°C. acs.orgacs.orgduke.edu
The nature of the phase transition, whether continuous or discontinuous, can be influenced by factors such as the crosslinker density and the presence of charged groups. uni-bayreuth.de In NTBA/AAm hydrogels, the volume phase transitions are generally broad. itu.edu.tr However, the introduction of ionic groups can lead to a more defined, albeit broader, temperature interval for the phase transition. itu.edu.tr
Furthermore, these hydrogels can exhibit reentrant swelling behavior in certain solvent mixtures, such as dimethylsulfoxide (DMSO)-water. itu.edu.tr This phenomenon, where the gel first deswells and then reswells as the solvent composition is continuously changed, is attributed to the presence of the t-butyl groups. itu.edu.tr
Solution Properties and Intermolecular Interactions
The behavior of N-tert-butylacrylamide-based polymers in solution is governed by their hydrodynamic volume and the interactions between polymer chains, which are reflected in the solution's viscosity.
The hydrodynamic volume of a polymer in solution is a measure of the space it occupies. It is influenced by the polymer's molecular weight, conformation, and interactions with the solvent. Techniques like size exclusion chromatography (SEC) and dynamic light scattering (DLS) are used to determine the molecular weight and hydrodynamic radius of these polymers. rsc.orgsci-hub.senih.gov
For poly-N-tert-butylacrylamide (PNTBA) in methanol, a good solvent, the polymer chains are expanded and behave as stiff molecules. capes.gov.br Light scattering studies have been used to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and radii of gyration. capes.gov.br
In the case of block copolymers of styrene and N-tert-butylacrylamide in 1-octanol (B28484), which is a selective solvent for the NTBA block, the polymers self-assemble into spherical micelles. nih.gov DLS has been utilized to measure the hydrodynamic radius of these micelles as a function of temperature. nih.gov
The diffusion coefficients obtained from techniques like DOSY NMR can also be used to determine the hydrodynamic radius, providing insights into size distribution and aggregation behavior. rsc.org
For copolymers of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NtBA), the viscosity of a 15 wt% solution in ethanol (B145695) was found to be dependent on the molecular weight and dispersity of the copolymer. mdpi.com Higher molecular weight and dispersity resulted in a higher viscosity. mdpi.com
Rheological studies of block copolymers of styrene and N-tert-butylacrylamide in 1-octanol show that at higher concentrations, these solutions form gels. nih.gov The transition from a viscoelastic fluid to a gel state can be characterized by rheological measurements, which show a power-law behavior at the gel point. nih.gov
In the context of semi-batch radical copolymerization of NTBA and methyl acrylate (B77674) (MA), the solvent plays a crucial role in reducing viscosity and improving heat removal from the reaction system. mdpi.com
Table 2: Viscosity of P(NIPAM-co-NtBA) Solutions
| Copolymer | Molecular Weight (kDa) | Dispersity (Mw/Mn) | Viscosity (mPa·s) of 15 wt% solution in ethanol | Reference |
|---|---|---|---|---|
| Copolymer 1 | 137 | - | 580 ± 100 | mdpi.com |
| Copolymer 2 | 123 | - | 460 ± 50 | mdpi.com |
Hydrophilic-Hydrophobic Balance and Zeta Potential
The zeta potential of nanoparticles formed from NTBA copolymers is strongly correlated with the monomer ratio and, consequently, the particle's hydrophobicity. nih.govtudublin.ietudublin.ie Studies on copolymer nanoparticles of N-isopropylacrylamide and N-tert-butylacrylamide have demonstrated that the zeta potential correlates well with the proportion of NTBA monomer. nih.govtudublin.ie As the NTBA content increases, the hydrophobicity of the particle surface increases, which is reflected in the zeta potential measurements. tudublin.ie In one study, nanoparticles with a higher NTBA ratio exhibited a more pronounced ecotoxicological response, which was directly linked to their zeta potential. nih.gov
| Material | Hydrodynamic Radius (nm) | Zeta Potential (mV) | Reference |
|---|---|---|---|
| MNP | 205.8 ± 1.7 | +39.7 ± 3.5 | diva-portal.org |
| MNP-Si | 262.6 ± 8.8 | -55.2 ± 0.8 | diva-portal.org |
| MNP-COOH | 250.3 ± 2.1 | -44.9 ± 0.7 | diva-portal.org |
| MNP-LMC (batch 1) | 522.5 ± 12.9 | -34.3 ± 0.5 | diva-portal.org |
| 110 nm-ACP | 112 ± 8.1 | -56 | rsc.org |
| 80 nm-ACP | 80 ± 5.8 | -60 | rsc.org |
Swelling Behavior in Solvents and Mixtures
The swelling behavior of N-tert-butylacrylamide-based hydrogels is highly dependent on the composition of the polymer network and the nature of the surrounding solvent. itu.edu.trcapes.gov.br The incorporation of TBA units into a hydrogel network, such as in poly(N-t-butylacrylamide-co-acrylamide) (TBA/AAm) hydrogels, allows for control over its swelling properties. itu.edu.trcapes.gov.br In good solvents like water, dimethylsulfoxide (DMSO), and ethylene (B1197577) glycol, the gel volume tends to decrease as the TBA content increases, reflecting the enhanced hydrophobicity of the network. itu.edu.tr Conversely, in solvents like iso-butanol, acetone, or tetrahydrofuran (B95107) (THF), the gel volume steadily increases with higher TBA content. itu.edu.tr
A noteworthy characteristic of these hydrogels is their "reentrant swelling behavior" in certain solvent mixtures. itu.edu.trcapes.gov.br When immersed in DMSO-water mixtures, hydrogels with sufficient TBA content first deswell and then reswell as the concentration of DMSO is continuously increased. itu.edu.trcapes.gov.britu.edu.tr This phenomenon is attributed to the presence of the hydrophobic t-butyl groups and is not observed in hydrogels lacking TBA. itu.edu.tritu.edu.tr The most significant reentrant transition is seen in hydrogels with 40 mol% TBA, which reach a minimum volume in a 60/40 (v/v) DMSO-water mixture. itu.edu.tr A similar reentrant conformational transition is observed in ethanol-water mixtures. itu.edu.trresearchgate.net
The temperature also plays a crucial role in the swelling behavior. Hydrogels with 40-60 mol% TBA exhibit a swelling-deswelling transition in water depending on the temperature. capes.gov.br For a hydrogel with 60% TBA, this transition occurs between 10°C and 28°C, while for a 40% TBA gel, deswelling starts around 20°C. capes.gov.br The introduction of ionic groups, such as 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS), into the hydrogel structure can shift the temperature interval of this transition. researchgate.net
| TBA Content in Network (mol%) | Equilibrium Swelling Ratio (V/V₀) in Water | Equilibrium Swelling Ratio (V/V₀) in DMSO | Equilibrium Swelling Ratio (V/V₀) in Methanol | Reference |
|---|---|---|---|---|
| 0 | ~25 | ~22 | ~5 | itu.edu.tr |
| 20 | ~18 | ~19 | ~10 | itu.edu.tr |
| 40 | ~8 | ~12 | ~15 | itu.edu.tr |
| 60 | ~1.5 | ~7 | ~18 | itu.edu.tr |
| 80 | ~1 | ~5 | ~18 | itu.edu.tr |
| 100 | ~1 | ~4 | ~12 | itu.edu.tr |
V/V₀ represents the ratio of the volume of the swollen gel to the volume of the dry gel.
Mechanical Properties of Polymer Materials
In the context of hydrogels, the mechanical properties are closely linked to the network structure. For instance, ionic hydrogels based on N-t-butylacrylamide (TBA), acrylamide (AAm), and AMPS were found to have an elastic modulus in the range of 347–447 Pa. researchgate.net This was noted to be much lower than the modulus of polyacrylamide (PAAm) or poly(N-isopropylacrylamide) (PNIPAM) hydrogels, a difference attributed to a reduced crosslinking efficiency of the crosslinker (N,N′-methylenebis(acrylamide)) during the TBA/AAm copolymerization. researchgate.net
Applications of N Tert Butylacrylamide Based Polymers in Advanced Materials and Systems
Biomedical and Biointerface Applications
Polymers based on N-tert-butylacrylamide are being explored for a variety of biomedical and biointerface applications due to their unique thermoresponsive properties. The incorporation of the hydrophobic N-tert-butylacrylamide monomer into polymer chains, often with N-isopropylacrylamide, allows for the precise tuning of the material's Lower Critical Solution Temperature (LCST). scirp.orgmdpi.comacs.org This property enables the polymer to undergo a reversible phase transition from a soluble to an insoluble state in an aqueous solution as the temperature changes, a behavior that is highly advantageous for creating "smart" materials that can respond to physiological conditions. rsc.org
Drug Delivery Systems
The temperature-sensitive nature of N-tert-butylacrylamide copolymers is particularly useful in the development of advanced drug delivery systems. vinatiorganics.com These polymers can be engineered to form carriers such as micelles or hydrogels that encapsulate therapeutic agents. nih.gov The objective is to improve the pharmacokinetics and pharmacodynamics of a drug by enabling its controlled temporal and spatial release. Synthetic polymers are a key component in this field, with materials designed to respond to specific stimuli. pharmaexcipients.commdpi.comnih.gov
This on-off switching behavior allows for pulsatile drug release in response to thermal stimuli. nih.gov For instance, polymeric micelles with a core-shell structure can be formed where the inner core contains the drug and the outer shell, composed of the thermoresponsive N-tert-butylacrylamide copolymer, controls its release. nih.gov This approach has been investigated for delivering therapeutics in conjunction with localized hyperthermia, where heat is applied to a specific area of the body to trigger drug release from the circulating micelles. nih.gov
Tissue Engineering and Regenerative Medicine Scaffolds
In tissue engineering, N-tert-butylacrylamide-based polymers are used to create scaffolds that provide a temporary, supportive environment for cells to attach, proliferate, and form new tissue. mdpi.com These scaffolds can mimic the natural extracellular matrix, and their thermoresponsive properties offer significant advantages for cell culture and implantation. regmednet.comnorthwestern.edunih.gov
A significant application of these polymers is in the field of cartilage regeneration. scirp.orgresearchgate.net Researchers have developed novel materials by grafting copolymers of N-isopropylacrylamide and N-tert-butylacrylamide onto a hyaluronic acid backbone [P(NIPAAm-co-NtBAAm)-g-HA]. scirp.org This modification is designed to improve the phase-transition characteristics of the polymer, making it suitable for in-situ cartilage tissue engineering. scirp.org The inclusion of N-tert-butylacrylamide lowers the LCST of the polymer, which is critical for its function as an injectable scaffold. scirp.org
Studies have shown that when mesenchymal stem/stromal cells (MSCs) are embedded in these hydrogels, they exhibit enhanced chondrogenic differentiation. scirp.orgscirp.org The DNA content of the cells within the gel is higher compared to controls, and there is an increased expression of cartilage-related genes, such as SRY-related HMG box-containing gene 9 (Sox9). scirp.orgresearchgate.net These findings suggest that P(NIPAAm-co-NtBAAm)-g-HA is a promising biomaterial for repairing cartilage defects. scirp.orgscirp.org
Research Findings on P(NIPAAm-co-NtBAAm)-g-HA Scaffolds for Cartilage Regeneration
| Parameter | Observation | Significance in Cartilage Engineering | Source |
|---|---|---|---|
| Lower Critical Solution Temperature (LCST) | The addition of 5 mol% NtBAAm to PNIPAAm-g-HA lowered the LCST. | Enables the material to be injectable at room temperature and form a stable gel scaffold at body temperature. | scirp.org |
| Cell Viability | Cytotoxicity assays revealed the material was not hazardous. | Ensures the scaffold material is biocompatible and does not harm the cells it is meant to support. | scirp.orgresearchgate.net |
| Cell Proliferation (DNA Content) | DNA content of chondrogenic differentiated MSCs was higher in the hydrogel compared to biomaterial-free aggregates. | Indicates the scaffold supports the growth and proliferation of stem cells. | scirp.orgresearchgate.net |
| Chondrogenic Gene Expression | Increased expression of cartilage-related genes, specifically Sox9, was observed in MSCs within the hydrogel. | Demonstrates that the scaffold actively promotes the differentiation of stem cells into cartilage-forming cells (chondrocytes). | scirp.orgresearchgate.net |
The surface properties of materials are critical for controlling cell behavior in culture. Copolymers of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NTBAM) have been fabricated into films and scaffolds to serve as platforms for cell culture. mdpi.comdiva-portal.org The adhesion of cells to these surfaces is influenced by the polymer's hydrophobicity, which can be controlled by adjusting the NTBAM content. diva-portal.orgresearchgate.net
Research has shown that the adhesion of human endothelial and epithelial cells increases with a higher proportion of NTBAM in the copolymer. diva-portal.orgresearchgate.net This effect is linked to the selective adsorption of proteins from the cell culture serum onto the polymer surface. diva-portal.org More hydrophobic surfaces, resulting from higher NTBAM content, tend to adsorb proteins like fibronectin, which promotes cell adhesion, while reducing the adsorption of proteins like albumin, which can inhibit it. diva-portal.orgresearchgate.net
A key advantage of these platforms is their thermoresponsive nature, which allows for non-invasive cell detachment. mdpi.com At a culture temperature above the LCST (e.g., 37 °C), the surface is hydrophobic, promoting cell attachment and growth. To detach the cells, the temperature is simply lowered below the LCST. The polymer surface becomes hydrophilic and swells, causing the attached cells to lift off as a contiguous sheet without the need for enzymatic treatments that can damage cell surface proteins. mdpi.com
Effect of N-tert-butylacrylamide (NTBAM) Content on Cell-Surface Interactions
| NTBAM Content | Surface Property | Protein Adsorption Profile | Resulting Cell Behavior | Source |
|---|---|---|---|---|
| Low | Less Hydrophobic | Higher relative adsorption of albumin. | Reduced cell adhesion. | diva-portal.org |
| High | More Hydrophobic | Higher relative adsorption of fibronectin. | Increased cell adhesion and growth. | diva-portal.orgresearchgate.net |
| Temperature Change (Above to Below LCST) | Switches from Hydrophobic to Hydrophilic | Conformational change in surface-adsorbed proteins. | Non-invasive detachment of cultured cell sheets. | mdpi.com |
Injectable hydrogels represent a minimally invasive approach for delivering cells or therapeutic agents and for filling tissue defects. mdpi.com Polymers containing N-tert-butylacrylamide are ideal candidates for these systems because they can be designed to be liquid at room temperature and spontaneously form a gel at body temperature. scirp.orgmdpi.com This process is known as thermo-induced self-assembly. scirp.orgmdpi.com
This behavior is achieved by grafting thermoresponsive copolymers, such as P(NIPAM-co-NtBAM), onto a biocompatible backbone like alginate or hyaluronic acid. scirp.orgresearchgate.netmdpi.com The resulting material is a solution at lower temperatures, allowing for easy injection. mdpi.com Upon entering the body and warming to 37 °C (a temperature above its LCST), the thermoresponsive side chains collapse and associate, forming hydrophobic microdomains that act as physical crosslinks, resulting in the formation of a stable 3D hydrogel network. researchgate.netmdpi.com The gelation temperature (Tgel) can be precisely controlled by the content of the hydrophobic N-tert-butylacrylamide monomer in the side chains. mdpi.com These injectable and self-assembling hydrogels are being actively investigated for applications in cartilage repair and as carriers for drug delivery. scirp.orgresearchgate.net
Cell Sheet Engineering
Cell sheet engineering is a cutting-edge approach in tissue engineering that allows for the creation of viable, scaffold-free cell sheets for transplantation. Thermoresponsive polymers are central to this technology, as they enable the detachment of intact cell layers by simple temperature changes, avoiding the use of enzymes that can damage cell surface proteins. Copolymers of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NtBA) have been investigated for this purpose. The inclusion of the more hydrophobic NtBA into the polymer structure lowers the lower critical solution temperature (LCST) of the resulting copolymer, which is the temperature at which the polymer undergoes a reversible phase transition from a hydrophilic to a hydrophobic state.
At temperatures above the LCST, the polymer surface is hydrophobic, promoting cell adhesion and proliferation. When the temperature is lowered below the LCST, the surface becomes hydrophilic, causing the cells to detach as a contiguous sheet with their extracellular matrix intact. Research has focused on developing electrospun scaffolds from P(NIPAM-co-NtBA) to create 3D structures that support efficient cell attachment, growth, and non-invasive detachment of tissue constructs. researchgate.net The molecular weight and dispersity of the copolymer, as well as the electrospinning parameters, have been found to influence the morphology, mechanical properties, and porosity of the scaffolds, thereby affecting their performance in cell sheet engineering. mdpi.com
| Copolymer System | Key Findings | Significance |
|---|---|---|
| Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) (P(NIPAM-co-NtBA)) | The addition of NtBA to PNIPAM lowers the LCST, simplifying the handling of the copolymer at ambient temperatures and improving cell adhesion and detachment. researchgate.net | Enables the creation of thermoresponsive scaffolds for the non-invasive harvest of cell sheets for tissue engineering applications. |
| Electrospun P(NIPAM-co-NtBA) Scaffolds | The molecular weight of the copolymer and electrospinning parameters affect the morphology and mechanical characteristics of the scaffolds, which in turn influences cell behavior. mdpi.com | Provides a method to optimize scaffold properties for specific cell culture needs in scaffold-free cell therapies. |
Cancer Therapy Research
In the field of oncology, research is continually seeking more effective and targeted therapeutic strategies. One promising area is anti-angiogenic therapy, which aims to inhibit the growth of new blood vessels that tumors need to survive and grow. N-tert-butylacrylamide has been identified as a component for the study of abiotic anti-VEGF (Vascular Endothelial Growth Factor) nanoparticles for anti-angiogenic cancer therapy. nih.gov While detailed research on N-butylacrylamide-specific nanoparticles for this application is emerging, the broader context of polymeric nanoparticles in cancer therapy highlights their potential. These nanoparticles can be designed to encapsulate and deliver therapeutic agents directly to the tumor site, which can enhance efficacy and reduce systemic toxicity.
The development of "smart" polymers that respond to specific stimuli in the tumor microenvironment, such as pH or temperature, is a key area of investigation. While the direct role of this compound in a clinically approved cancer therapy is not yet established, its use in preclinical research for creating anti-angiogenic nanoparticles underscores its potential contribution to this field.
| Polymer System/Application | Key Findings | Significance |
|---|---|---|
| N-tert-butylacrylamide in anti-VEGF nanoparticle studies | N-tert-butylacrylamide is utilized in the research and development of nanoparticles designed for anti-angiogenic cancer therapy. nih.gov | Suggests a potential role for NTBA-based polymers in creating novel drug delivery systems for cancer treatment. |
Cell Immobilization Techniques
Cell immobilization involves confining cells to a specific region while maintaining their viability and catalytic activity. This technique is widely used in various biotechnological processes, including the production of pharmaceuticals and biofuels in bioreactors. N-tert-butylacrylamide is a monomer that can be used in the creation of polymeric matrices for cell immobilization. nih.gov The resulting hydrogels can provide a stable and protective environment for the entrapped cells.
Hydrogel particles formulated with N-tert-butylacrylamide have been shown to provide a structurally stable architecture that is not significantly affected by changes in environmental conditions like pH and temperature. nih.gov This stability is crucial for maintaining the integrity of the immobilization matrix and ensuring consistent performance in bioreactor applications. The improved structural stability of these NTBA-based hydrogels also facilitates easier recovery and handling of the immobilized cells. nih.gov
| Polymer System | Key Findings | Significance |
|---|---|---|
| N-tert-butylacrylamide-based hydrogels | These hydrogels can be used to localize intact cells without the loss of their biological function. nih.gov | Offers a platform for developing robust cell immobilization systems for various biotechnological applications. |
| Structurally stable N-tert-butylacrylamide hydrogel particles | Incorporation of NTBA into the polymer backbone creates a stable architecture that resists changes in pH and temperature, improving the recovery and handling of the immobilized entities. nih.gov | Enhances the practical usability of hydrogel-based immobilization systems in applications such as peptide capture and potentially cell-based bioreactors. |
Antimicrobial Polymeric Systems
The rise of antibiotic-resistant bacteria has spurred the development of new antimicrobial materials. Polymeric systems containing N-tert-butylacrylamide have demonstrated promising antimicrobial and antibiofilm properties. Copolymers of NTBA with other functional monomers have been synthesized and tested against a range of bacteria and fungi.
For instance, copolymers of N-tert-butylacrylamide and 7-acryloyloxy-4-methyl coumarin (B35378) have been shown to exhibit antimicrobial activity. sphinxsai.com Similarly, copolymers with 2,4-Dichlorophenyl methacrylate (B99206) and Quinolinylacrylate have also been reported to have significant inhibitory effects on the growth of various microorganisms. nih.govrsc.org Furthermore, hydrogels based on N-tert-butylacrylamide have been evaluated for their ability to prevent the formation of biofilms by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov The antibiofilm action is attributed to the hydrogels' ability to resist the initial attachment of bacteria to their surface. nih.govnih.gov
| Polymer System | Target Microorganisms | Key Findings |
|---|---|---|
| Poly(NTBA-co-7-acryloyloxy-4-methyl coumarin) | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Aspergillus flavus, Candida albicans, Cryptococcus | The copolymer exhibits antimicrobial activity, with the activity against E. coli increasing with a higher mole percentage of NTBA. sphinxsai.com |
| Poly(NTBA-co-2,4-Dichlorophenyl methacrylate) | Various bacteria and fungi | The prepared copolymers were found to possess antimicrobial properties. nih.gov |
| Poly(NTBA-co-acrylamide/maleic acid) and Poly(NTBA-co-acrylamide/acrylic acid) | Staphylococcus aureus, Pseudomonas aeruginosa | These hydrogels demonstrated superior antibiofilm action, with a greater effect against S. aureus than P. aeruginosa. nih.govnih.gov |
| Poly(NTBA-co-acrylamide/N-isopropylacrylamide) | Staphylococcus aureus, Pseudomonas aeruginosa | This hydrogel showed more resistance to fouling by P. aeruginosa than by S. aureus. nih.govnih.gov |
Biocompatibility Assessments
For any material to be used in biomedical applications, a thorough assessment of its biocompatibility is essential. This includes evaluating its potential to cause cytotoxic effects or other adverse reactions in biological systems. Studies on copolymers containing N-tert-butylacrylamide have been conducted to determine their suitability for applications such as cell culture and drug delivery.
For example, the cytotoxicity of poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) has been evaluated using human multipotent mesenchymal stromal cells. mdpi.com These assessments are crucial for ensuring that the materials are safe for use in therapies that involve direct contact with cells and tissues. In another study, nanogels of methylcellulose (B11928114) grafted with poly(N-tert-butylacrylamide) were found to be biocompatible in viability studies with human corneal epithelial cells, indicating their potential for ocular drug delivery. nih.gov
| Polymer System | Cell Line Used | Key Findings |
|---|---|---|
| Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) | Human multipotent mesenchymal stromal cells (hMSCs) | The synthesized copolymer was tested for its cytotoxic properties to ensure its suitability for cell culture applications. mdpi.com |
| Methylcellulose-grafted-Poly(N-tert-butylacrylamide) Nanogels | Human Corneal Epithelial (HCE) cells | Viability studies demonstrated the biocompatibility of the nanogels, supporting their potential use in ocular drug delivery systems. nih.gov |
Environmental and Industrial Applications
Polymers based on acrylamide (B121943) have been extensively studied for their use in water treatment, particularly for the removal of pollutants such as heavy metals and dyes. The incorporation of N-tert-butylacrylamide into these polymer structures can enhance their adsorption capabilities. A macroporous polyacrylamide-based monolith containing N-tert-butylacrylamide has been synthesized and investigated as a novel adsorbent for the removal of heavy metal ions like Pb(II), Cd(II), and Cr(III) from aqueous solutions. The presence of tert-butyl groups on the monolith, introduced via the complexation of N-tert-butylacrylamide with a water-soluble cyclodextrin, contributes to its performance in capturing these toxic pollutants.
| Polymer System | Pollutant | Key Findings |
|---|---|---|
| Anionic polyacrylamide-based monolith containing N-tert-butylacrylamide | Heavy metal ions (Pb2+, Cd2+, Cr3+) | The monolith serves as an effective adsorbent for the removal of heavy metal ions from aqueous solutions. |
Water Treatment and Pollutant Removal
Adsorbent and Membrane Development
Polymers based on this compound have shown significant potential in the development of adsorbent materials, particularly for environmental remediation. Hydrogels synthesized from this compound copolymers can effectively remove heavy metal ions from wastewater. nih.govanjs.edu.iq The presence of functional groups within the polymer network allows for the chelation and binding of metal ions. nih.gov
The adsorption capacity of these hydrogels for various heavy metals has been a subject of research. For example, a study on a poly(N-isopropylacrylamide-co-acrylic acid) hydrogel demonstrated its ability to adsorb Cr(VI), Mn(II), and Pb(II) ions from aqueous solutions. researchgate.net The maximum adsorption capacities are influenced by factors such as pH, temperature, and the initial concentration of the metal ions. researchgate.net
Table: Adsorption Capacities of a Poly(NIPAM-co-AA) Hydrogel for Different Heavy Metal Ions researchgate.net
| Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) |
| Pb(II) | > Cr(VI) > Mn(II) |
Note: The exact values were not provided in the abstract, but the order of adsorption capacity was specified.
Flocculating Agents in Papermaking
In the papermaking industry, this compound-based polymers are utilized as flocculating agents and retention aids. vinatiorganics.commdpi.com The addition of these polymers to the pulp slurry helps to agglomerate fine particles, such as pulp fibers and fillers, into larger flocs. ncsu.edu This process, known as flocculation, improves the drainage of water from the paper sheet and enhances the retention of fine particles in the final paper product. researchgate.netippta.co The mechanism involves the polymer chains forming bridges between particles, leading to the formation of larger aggregates.
Thickening Agents for Aqueous Solutions
Copolymers of this compound and acrylic acid are effective thickening agents for aqueous solutions. vinatiorganics.comgoogle.com The presence of the carboxylic acid groups from the acrylic acid allows the polymer to swell in water upon neutralization with a base, leading to a significant increase in viscosity. google.combyk.com These synthetic thickeners are used in a variety of applications, including printing inks and pigment printing pastes, to control the rheology of the formulations. google.comgoogle.com The hydrophobic nature of the this compound component can also contribute to associative thickening mechanisms in certain systems.
Functional Polymers in Plastics and Coatings
This compound is incorporated into polymer chains to impart specific functionalities in plastics and coatings. vinatiorganics.comgantrade.com The hydrophobic tert-butyl group enhances the water resistance and weatherability of the resulting polymer. Copolymers containing n-butyl acrylate (B77674), a similar monomer, are known for their excellent sunlight resistance and low-temperature performance in paint and coatings applications. gantrade.com The incorporation of this compound can provide similar benefits, improving the durability and performance of coatings, adhesives, and sealants. gantrade.com
Dewatering of Proteins
The temperature-sensitive nature of this compound-based polymers makes them suitable for applications in the dewatering of proteins. vinatiorganics.comvinatiorganics.com Copolymers of this compound, particularly with monomers like N-isopropylacrylamide, exhibit a lower critical solution temperature (LCST), meaning they undergo a phase transition from a soluble to an insoluble state as the temperature is increased. nih.gov This property can be harnessed to induce the precipitation and separation of proteins from aqueous solutions, offering a gentle and efficient method for protein concentration and purification.
Environmental and Toxicological Impact Assessment
Ecotoxicological Studies of N-tert-butylacrylamide and its Polymers
Ecotoxicological assessments have been conducted on copolymers of N-isopropylacrylamide and N-tert-butylacrylamide (NIPAM/TBAm), often in the form of nanoparticles. researchgate.netunit.no These studies utilize a battery of aquatic tests to determine the potential environmental impact of these materials. nih.govtudublin.ie While significant ecotoxicological responses have been noted at concentrations up to 1000 mg/L, the monomer itself, N-tert-butylacrylamide, is also used in the synthesis of polymers with antimicrobial properties. tudublin.iepsu.edu
The acute toxicity of NIPAM/TBAm copolymer nanoparticles has been evaluated using several standard aquatic organism models. nih.govtudublin.ie Research has shown dose-dependent effects on these organisms. unige.ch For instance, studies comparing the sensitivity of different species found that Daphnia magna was more sensitive than Thamnocephalus platyurus to these copolymer nanoparticles. lin.irk.ru In one study, the acute toxicity results indicated a sensitivity ranking of Thamnocephalus platyurus > Daphnia magna > Vibrio fischeri. microbiotests.com
Significant ecotoxicological responses were observed for these species at nanoparticle concentrations reaching up to 1000 mg/L. researchgate.netunit.no Another study involving acrylic copolymer dispersions, however, found that N-isopropylacrylamide/N-tert-butylacrylamide copolymer nanoparticles were virtually non-toxic to the fairy shrimp Thamnocephalus platyurus, with a high LC50 value of 943 mg L−1. rsc.org
Table 1: Ecotoxicity Data for N-isopropylacrylamide-co-N-tert-butylacrylamide (NIPAM/TBAm) Copolymer Nanoparticles (Note: EC50 is the concentration causing an effect in 50% of the population. Data is illustrative of findings from multiple studies.)
| Test Organism | Endpoint | Copolymer Composition (NIPAM:TBAm) | Result (mg/L) |
| Vibrio fischeri | Inhibition of Bioluminescence | 85:15 | 30-min EC50: >1000 |
| Vibrio fischeri | Inhibition of Bioluminescence | 50:50 | 30-min EC50: 718.5 |
| Pseudokirchneriella subcapitata | Growth Inhibition | 85:15 | 72-h EC50: 247.9 |
| Pseudokirchneriella subcapitata | Growth Inhibition | 50:50 | 72-h EC50: 64.6 |
| Daphnia magna | Immobilization | 85:15 | 48-h EC50: 289.8 |
| Daphnia magna | Immobilization | 50:50 | 48-h EC50: 104.7 |
| Thamnocephalus platyurus | Mortality | 85:15 | 24-h LC50: 943 |
| Thamnocephalus platyurus | Mortality | 50:50 | 24-h LC50: 160.7 |
This table is a composite representation based on findings reported in references rsc.orgtudublin.ie.
The behavior of N-tert-butylacrylamide-containing nanoparticles in aquatic environments is influenced by their tendency to aggregate. nih.gov While the nanoparticles may be stable and well-dispersed in pure water, their size significantly increases in various test media used for ecotoxicological studies, which is indicative of aggregation. nih.govtudublin.ie This aggregation is relevant because it affects the particles' bioavailability and interaction with organisms. unige.ch
The formation of an "eco-corona" from natural organic matter (NOM) in freshwater can stabilize nanoparticle suspensions, potentially making aggregation less relevant at the lower concentrations found in the natural environment. unige.chlin.irk.ru This suggests they may remain suspended in the water column, increasing the likelihood of interaction with aquatic life. unige.ch The ionic strength of the media also plays a role, compressing the particle's electric double layer and reducing the zeta potential, which can lead to aggregation. unige.ch
A key finding in the ecotoxicology of NIPAM/TBAm copolymers is that their toxicity is strongly correlated with the polymer composition, specifically the ratio of the hydrophobic N-tert-butylacrylamide monomer. researchgate.netunit.notudublin.ie As the percentage of TBAm in the copolymer increases, the material becomes more hydrophobic. nih.govtudublin.ie
This increased hydrophobicity correlates with a more significant toxic response in aquatic organisms. tudublin.ie Studies have demonstrated a clear toxicity trend where toxicity increases with higher TBAm content: NIPAM < NIPAM/TBAm 85:15 < NIPAM/TBAm 65:35 < NIPAM/TBAm 50:50. tudublin.ie This trend aligns with the measured zeta potential of the nanoparticles, which also correlates with the TBAm monomer ratio. researchgate.netnih.gov The toxic response in Daphnia magna, for example, was shown to correlate with this reduction in zeta potential. nih.govtudublin.ie Interestingly, no correlation between toxicity and particle size has been observed. researchgate.nettudublin.ie
Mammalian and Cellular Toxicity Research
Research into the effects of N-tert-butylacrylamide on mammalian systems often involves in vitro studies using various cell lines to assess cytotoxicity and other biological responses.
The cytotoxicity of N-tert-butylacrylamide and its polymers has been evaluated in several cell lines with varied results. In one study, copolymers of N-isopropylacrylamide and N-tert-butylacrylamide (specifically an 85:15 ratio) were evaluated using a salmonid cell line, and no significant cytotoxic response was recorded. nih.govtudublin.ietudublin.ie Similarly, viability studies performed with Human Corneal Epithelial (HCE) cells indicated that nanogels of methylcellulose (B11928114) grafted with poly(N-tert-butylacrylamide) are biocompatible. nih.gov
Conversely, other research using Human Embryonic Kidney (HEK 293T) cells and murine melanoma (B16-F1) cells found that the impact on viability and proliferation was dependent on the cell line. mdpi.com While there was a minimal impact on the normal HEK 293T cells, a time-dependent cytotoxic effect was observed for the murine melanoma cells. mdpi.com Research on related polymers, such as poly(N-isopropyl acrylamide) (pNIPAM), has shown that while the monomer is toxic, the polymer itself was not found to be cytotoxic in direct contact tests with endothelial, epithelial, smooth muscle, and fibroblast cells. nih.gov In a reconstructed human epidermis cytotoxicity assay, a t-Butylacrylamide Copolymer was considered to be non-irritating. cir-safety.org Copolymers of N-tert-butylacrylamide have also been synthesized for their potential as antimicrobial agents against bacteria like Escherichia coli and Pseudomonas aeruginosa. rasayanjournal.co.in
Table 2: Summary of Cytotoxicity Findings for N-tert-butylacrylamide-based Polymers
| Polymer System | Cell Line(s) | Finding |
| NIPAM/TBAm (85:15) Copolymer Nanoparticles | Salmonid Cell Line | No significant cytotoxicological response observed. nih.govtudublin.ie |
| Poly(N-tert-butylacrylamide) grafted Methylcellulose | Human Corneal Epithelial (HCE) cells | Testified to the biocompatibility of the nanogels. nih.gov |
| NIPAM/Butyl Acrylate (B77674) Copolymer Coatings | Human Embryonic Kidney (HEK 293T) cells | Minimal impact on cell viability. mdpi.com |
| NIPAM/Butyl Acrylate Copolymer Coatings | Murine Melanoma (B16-F1) cells | Time-dependent cytotoxic effect found. mdpi.com |
| t-Butylacrylamide Copolymer | Reconstructed Human Epidermis | Considered non-irritating. cir-safety.org |
| Poly(N-tert-butylacrylamide-co-2,4-Dichlorophenyl methacrylate) | Escherichia coli, Pseudomonas aeruginosa | Showed antimicrobial activity. rasayanjournal.co.in |
Direct immunotoxicity studies on N-tert-butylacrylamide are not extensively detailed in the available literature. However, research into nanoparticle-biomolecule interactions provides relevant insights. The physicochemical properties of nanoparticles, such as hydrophobicity, are known to dictate the immune response. rivm.nl Since the incorporation of N-tert-butylacrylamide into copolymers directly increases their hydrophobicity, it can be inferred that the polymer composition plays a role in mediating interactions with immune components. tudublin.ierivm.nl For instance, the types of plasma proteins that adsorb onto the surface of copolymer nanoparticles—a critical step that influences immune recognition—are affected by surface properties like hydrophobicity. tudublin.ie Further research is necessary to fully elucidate the specific immunotoxic potential of N-tert-butylacrylamide-based polymers.
Mechanisms of Cellular Response to N-tert-butylacrylamide Polymers
The interaction of cells with polymers containing N-tert-butylacrylamide (NtBAAm), often in copolymers with N-isopropylacrylamide (NIPAAm), can trigger a range of cellular responses. The toxicological mechanism is often linked to the physicochemical properties of the polymers, such as hydrophobicity and surface charge. researchgate.net Studies on NIPAAm/NtBAAm copolymer nanoparticles suggest that a primary mechanism of toxicity involves the localization of these cationic particles within the mitochondria. researchgate.net This interaction initiates a cascade of cellular events, including the generation of reactive oxygen species, DNA damage, and the activation of cell death pathways. researchgate.nettudublin.ie
Following the generation of ROS, significant genotoxic effects and DNA damage have been observed in cells exposed to N-tert-butylacrylamide copolymers. researchgate.nettudublin.ie The alkaline comet assay, a sensitive method for detecting DNA damage, has shown that exposure to these nanoparticles can cause DNA breakages. tudublin.ienih.gov This damage is often dose-dependent and can be correlated with the level of ROS production. researchgate.nettudublin.ie The proposed mechanism suggests that the oxidative stress induced by ROS generation leads to damage to cellular components, including DNA. researchgate.netrsc.org While N-tert-butylacrylamide monomer itself was not found to be mutagenic or genotoxic in some assessments chemservice.com, its polymeric nanoparticle form can induce DNA damage as part of a broader cytotoxic response. researchgate.nettudublin.ie
The culmination of increased ROS production and DNA damage is often the induction of apoptosis, or programmed cell death. researchgate.nettudublin.ie Studies have shown that nanoparticles of NIPAAm/NtBAAm copolymers can activate intrinsic apoptotic pathways. researchgate.netuniversityofgalway.ie This process is mediated by mitochondrial dysfunction. researchgate.nettudublin.ie The sequence of events typically involves ROS generation, followed by DNA damage, and ultimately, cell death, which can be observed around 72 hours post-exposure. researchgate.net Microarray analysis of human endothelial cells exposed to a drug delivered via a NIPAAm/NtBAAm copolymer revealed the differential expression of genes involved in apoptosis, confirming the induction of pro-apoptotic pathways. universityofgalway.ie This suggests that the polymers can trigger a programmed cellular response leading to cell elimination. researchgate.netuniversityofgalway.ie
In addition to direct cellular toxicity, polymers containing N-tert-butylacrylamide can modulate inflammatory responses by inducing the production of cytokines. researchgate.net In vitro studies using mouse macrophages have shown that exposure to copolymer nanoparticles leads to the secretion of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Macrophage Inflammatory Protein-2 (MIP-2). researchgate.nettudublin.ie The production of these cytokines follows the initial wave of ROS generation, with TNF-α and IL-6 levels peaking at approximately 24 hours post-exposure. researchgate.net This indicates that the material can trigger an inflammatory cascade. researchgate.net Gene expression studies have also identified that copolymer films can alter the expression of genes associated with cytokine release. pnas.org
Table 1: Summary of Cellular Responses to N-tert-butylacrylamide (NtBAAm) Copolymers
| Cellular Response | Key Findings | Timeframe | Implicated Molecules/Pathways | References |
|---|---|---|---|---|
| ROS Generation | Significant increase in intracellular ROS. | Peak at ~4 hours | Mitochondrial dysfunction | researchgate.net, tudublin.ie |
| Genotoxicity | Dose-dependent DNA damage and breakages observed. | Follows ROS generation | Comet Assay Parameters (Tail length, %DNA in tail) | researchgate.net, tudublin.ie, nih.gov |
| Apoptosis | Activation of intrinsic, mitochondrially-mediated apoptotic pathways. | ~72 hours | Pro-apoptotic gene expression (e.g., MIC-1) | researchgate.net, tudublin.ie, universityofgalway.ie |
| Cytokine Production | Increased secretion of pro-inflammatory cytokines. | Peak at ~24 hours | TNF-α, IL-6, MIP-2 | researchgate.net, pnas.org, tudublin.ie |
Environmental Fate and Transport Studies
The environmental fate of N-butylacrylamide and its isomers like N-tert-butylacrylamide is influenced by their physical and chemical properties, particularly their high water solubility. researchgate.netresearchgate.net This solubility facilitates high mobility in soil and the potential for transport into groundwater systems. researchgate.netresearchgate.net Acrylamide (B121943) and its derivatives are generally not expected to be significantly absorbed by sediments. researchgate.net While information on the environmental transport of specific derivatives like N-tert-butylacrylamide is limited, the behavior of the parent compound, acrylamide, suggests a high potential for movement within aqueous environments. researchgate.netepa.gov
Biodegradation Pathways
The primary mechanism for the removal of acrylamide from the environment is biodegradation. researchgate.net Microorganisms can utilize acrylamide as a source of carbon and, in some cases, nitrogen for growth. researchgate.netepa.gov The degradation process in water for acrylamide is reported to take approximately 8 to 12 days. researchgate.net
However, the environmental fate and biodegradation of acrylamide derivatives, such as N-tert-butylacrylamide, have been less studied. epa.gov Early reports indicated that the behavior of these derivatives in the environment was uncertain. epa.gov While some fungi were unable to use acrylamide as a sole nitrogen source due to an inability to induce the necessary amidase enzyme, other microorganisms are capable of its degradation. epa.gov It is suggested that chemical and photochemical reactions are of some importance in the environmental fate of acrylamide and its derivatives, though major molecular modification through these routes is considered unlikely under typical environmental conditions. epa.gov Polyacrylamides, the polymerized form, are also subject to degradation through various pathways, including biological, thermal, and chemical processes. researchgate.net
Chemical Degradation Processes (Hydrolysis, Oxidation, Photolysis)
The environmental persistence of a chemical compound is significantly influenced by its susceptibility to abiotic degradation processes, including hydrolysis, oxidation, and photolysis. For this compound, comprehensive experimental data on its degradation under typical environmental conditions are limited in publicly accessible literature. However, an assessment can be formed based on its chemical structure and information from related compounds and regulatory documentation.
Hydrolysis Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The this compound molecule contains an amide functional group, which can be susceptible to hydrolysis, yielding butanamine and acrylic acid. However, amides are generally stable to hydrolysis under neutral pH conditions at ambient temperatures. Studies conducted on polymers containing N-tert-butylacrylamide (a structurally similar isomer) indicate that the hydrolysis of the amide groups requires elevated temperatures, such as around 64°C, to proceed at a noticeable rate. While this suggests the potential for hydrolysis, it is unlikely to be a rapid degradation pathway for this compound in typical environmental water bodies.
Oxidation Oxidation involves the loss of electrons from a molecule, often through reaction with oxidizing agents like hydroxyl radicals in the atmosphere or water. Safety data for N-tert-butylacrylamide indicates that the compound is incompatible with strong oxidizing agents. chemservice.comfishersci.com This suggests that this compound can be chemically oxidized, which is a plausible degradation pathway in environments where reactive oxygen species are present. However, specific experimental studies detailing the rates and products of this oxidation under environmentally relevant conditions are not readily available.
Photolysis Photolysis is the decomposition of molecules by light. A compound's potential for photolytic degradation depends on its ability to absorb light in the solar spectrum (wavelengths >290 nm). While information on the UV-visible absorption spectrum of this compound is not detailed in the provided sources, regulatory frameworks for chemical assessment, such as REACH, consider phototransformation in water and soil as important endpoints for related substances. scribd.com This indicates that photolysis could be a relevant environmental fate process, although specific studies quantifying the direct or indirect photolysis rates for this compound are lacking in the reviewed literature. Some derivatives of the parent compound, acrylamide, may undergo photosensitized polymerization in aqueous solutions. europa.eu
Table 1: Summary of Potential Abiotic Degradation Pathways for this compound
| Degradation Process | Evidence and Assessment | Likely Environmental Relevance |
|---|---|---|
| Hydrolysis | Amide group is hydrolyzable. Studies on related polymers show hydrolysis occurs at elevated temperatures (e.g., ~64°C). | Low under typical ambient environmental conditions (neutral pH, <25°C). May become relevant in specific high-temperature industrial effluents. |
| Oxidation | Compound is listed as incompatible with strong oxidizing agents. chemservice.comfishersci.com This suggests susceptibility to oxidation. | Plausible pathway, particularly reaction with hydroxyl radicals in water and the atmosphere. Rate and significance are unquantified. |
| Photolysis | Considered a relevant endpoint for related compounds in regulatory assessments. scribd.com Some acrylamide derivatives can undergo photosensitized polymerization. europa.eu | Potentially relevant, but dependent on the compound's light absorption characteristics. No specific rate data is available. |
Bioaccumulation Potential in Organisms
Bioaccumulation refers to the gradual accumulation of substances, such as chemicals, in an organism. It occurs when the organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. Definitive experimental data, such as a measured bioconcentration factor (BCF) from studies on fish, for the this compound monomer are not available in the public domain. fishersci.com Early assessments of acrylamide and its derivatives suggested that a significant potential for bioaccumulation was unlikely, primarily due to their expected high water solubility. europa.eu
However, more recent research on copolymers incorporating N-tert-butylacrylamide provides insight into the potential for uptake in aquatic organisms. Studies using nanoparticles made from N-isopropylacrylamide/N-tert-butylacrylamide copolymers have been conducted on several aquatic species. rsc.orgtudublin.ie
Research on the fairy shrimp (Thamnocephalus platyurus) and zebrafish (Danio rerio) embryos exposed to nanoparticle-containing acrylic copolymer dispersions showed no significant acute toxicity at concentrations up to 2500 mg/L. rsc.org In one study, it was not possible to calculate a 50% lethal concentration (LC50) value, indicating low acute toxicity. rsc.org Despite the low toxicity, investigations using Coherent Raman Scattering (CRS) microscopy on zebrafish fed with food spiked with an 80 nm acrylic copolymer dispersion indicated that the material was present in the intestine and possibly the liver. rsc.org This finding confirms that the copolymer material can be ingested and cross biological barriers, leading to some degree of internal distribution. rsc.org
The ecotoxicological response of some organisms to these copolymers has been correlated with the proportion of the hydrophobic N-tert-butylacrylamide monomer used in their synthesis. tudublin.ie This suggests that the properties of the monomer itself play a role in the interaction with biological systems.
Table 2: Research Findings on the Bioaccumulation and Ecotoxicity of N-tert-butylacrylamide-containing Copolymers
| Test Organism | Chemical Form Tested | Key Findings | Reference |
|---|---|---|---|
| Fairy Shrimp (Thamnocephalus platyurus) | N-isopropylacrylamide/N-tert-butylacrylamide copolymer nanoparticles | Showed very low acute toxicity; a high LC50 value of 943 mg/L was reported. rsc.org | rsc.org |
| Zebrafish (Danio rerio) | 80 nm and 110 nm acrylic copolymer dispersions (ACP) | No acute toxicity observed up to 2500 mg/L. rsc.org Dietary exposure led to the presence of copolymer material in the intestine and possibly the liver, indicating uptake and internal distribution. rsc.org | rsc.org |
| Daphnia magna | N-isopropylacrylamide/N-tert-butylacrylamide copolymer nanoparticles | The toxic response was found to correlate with the ratio of N-tert-butylacrylamide monomer in the copolymer. tudublin.ie | tudublin.ie |
Theoretical and Computational Research on N Tert Butylacrylamide Systems
Polymerization Kinetic Modeling
The radical polymerization kinetics of N-tert-butylacrylamide (t-BuAAm) have been the subject of detailed modeling studies, often in the context of copolymerization to create materials with specific properties. mdpi.comnih.gov These models are crucial for understanding and controlling the polymerization process, particularly as the industry moves towards more environmentally friendly aqueous solvent systems. mdpi.com
Research has focused on the copolymerization of t-BuAAm with monomers like methyl acrylate (B77674) (MA) in ethanol (B145695) (EtOH) and water mixtures. mdpi.comnih.gov The kinetics of such reactions are complex, as polar, hydrogen-bonding solvents can significantly influence the polymerization rate compared to bulk or non-polar solvent systems. mdpi.com For instance, the propagation rate coefficient (k_p) for t-BuAAm has been observed to increase by 15% when the ethanol fraction in an ethanol/water solvent is reduced from 1 to 0.75. mdpi.com
Kinetic models have been developed to account for these solvent effects, as well as other critical mechanisms like backbiting and midchain radical formation. mdpi.comqueensu.ca These models, often implemented in software like PREDICI®, have successfully described experimental data from both batch and semi-batch reactor operations. mdpi.com A kinetic model previously developed and validated against batch polymerization data provided an excellent description of semi-batch operations, confirming the robustness of the proposed mechanisms and kinetic coefficients. mdpi.comnih.gov
Key aspects captured by these models include:
Monomer conversion profiles. queensu.ca
Copolymer composition drift. queensu.ca
Polymer molar mass distributions (MMDs). mdpi.comqueensu.ca
Branching levels. mdpi.comqueensu.ca
These comprehensive models are essential for optimizing reaction conditions (e.g., temperature, solvent-to-monomer ratio, comonomer feed composition) to synthesize copolymers with desired molar masses and compositions without significant process drifts. mdpi.comnih.gov The development of these models extends to more complex terpolymerization systems, such as those involving methyl acrylate, acrylic acid, and t-BuAAm, providing a framework for designing multifunctional polymers for various applications. queensu.ca
Thermodynamic Modeling of Solution Behavior
Understanding the thermodynamic behavior of N-tert-butylacrylamide in different solvents is fundamental for its application in various processes, including purification and polymer synthesis.
The solubility of N-tert-butylacrylamide has been experimentally measured in a range of solvents at various temperatures. One study determined its solubility in ethyl acetate (B1210297), ethanol, dichloromethane, water, formamide, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) at temperatures from 279.15 K to 353.15 K. researchgate.netacs.org
To correlate this experimental data, several thermodynamic models have been employed:
The van't Hoff plot: Used for initial analysis and to derive thermodynamic parameters of dissolution. researchgate.netacs.org
The modified Apelblat equation: This model has been found to provide better correlation results for the solubility of NTBA compared to other models. researchgate.netacs.org
Local composition models (NRTL and UNIQUAC): These models are also used to correlate the solubility data. researchgate.net The Non-Random Two-Liquid (NRTL) model, in particular, was noted for giving the best correlation results in a similar system and was used for further thermodynamic calculations. researchgate.net
From the solubility data, standard thermodynamic properties of the solution process, such as the standard enthalpy, standard entropy, and Gibbs free energy change, have been calculated using van't Hoff analysis. researchgate.netacs.org
Below is a table showing the solvents in which the solubility of N-tert-butylacrylamide was studied.
| Solvent | Temperature Range (K) |
| Ethyl acetate | 279.15 - 353.15 |
| Ethanol | 279.15 - 353.15 |
| Dichloromethane | 279.15 - 353.15 |
| Water | 279.15 - 353.15 |
| Formamide | 279.15 - 353.15 |
| N,N-dimethylformamide (DMF) | 279.15 - 353.15 |
| N,N-dimethylacetamide (DMAC) | 279.15 - 353.15 |
| Data sourced from researchgate.net |
Based on the experimental solubility data and the correlation provided by thermodynamic models, it is possible to determine the thermodynamic excess functions of NTBA solutions. Specifically, using the NRTL model, the excess Gibbs energy (G^E), excess enthalpy (H^E), and excess entropy (S^E) for binary systems of NTBA and various solvents have been calculated. researchgate.netacs.org These functions provide insight into the non-ideal behavior of the solution and the nature of intermolecular interactions between the solute (NTBA) and the solvent molecules.
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR methods establish a mathematical relationship between the chemical structure of a compound and its physical properties. These computational techniques are valuable for predicting the properties of new polymers, thereby saving time and experimental resources. melagraki.com
A key property for polymers is the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com Predicting the Tg is crucial for determining a polymer's processing characteristics and applications. melagraki.com
QSPR studies have been applied to predict the Tg of various homopolymers, including poly(N-tert-butylacrylamide). mdpi.com These studies often employ a combination of molecular descriptors calculated from the monomer's structure and advanced computational methods like artificial neural networks (ANNs). melagraki.commdpi.com For instance, a neuro-evolutive strategy combining ANNs with a modified bio-inspired metaheuristic (Bacterial Foraging Optimization) has been used to build a universal mathematical model for predicting the Tg of homopolymers with saturated backbones. mdpi.com
In one such study, poly(N-tert-butylacrylamide) was included in the training set for an ANN model. mdpi.com The model's ability to accurately predict the Tg for other polymers, like poly(tert-butyl acrylate), was influenced by the presence of structurally similar monomers in the training data. mdpi.com The descriptors used in these QSPR models can include cohesive energy, density, and molar volume, with cohesive energy often being the parameter with the highest sensitivity in the neural model. mdpi.com Another approach involves predicting the Tg/M ratio (where M is the molecular weight of the repeating unit) using descriptors derived from molecular modeling of a trimeric structure, which considers intramolecular interactions between neighboring units. conicet.gov.ar
| Polymer | Experimental Tg (K) |
| poly(N-tert-butylacrylamide) | 108 °C (381.15 K) |
| poly(N-butyl acrylamide) | 319 |
| poly(tert-butyl acrylate) | 315 |
| Data sourced from uni-bayreuth.describd.com |
Molecular Dynamics Simulations and Computational Chemistry Approaches
Molecular dynamics (MD) simulations and other computational chemistry methods provide atomistic-level insights into the behavior of N-tert-butylacrylamide systems. These approaches are used to understand complex interactions and guide the rational design of materials.
MD simulations have been employed to predict the binding capacity of pre-polymerization mixtures for creating molecularly imprinted nanoparticles (MINs). nih.gov In a study aimed at developing MINs for the antibiotic tetracycline, NTBA (referred to as TBAM) was one of several functional monomers evaluated. nih.gov The simulations helped in selecting the optimal monomer mixture based on calculated template-monomer interaction energies. nih.gov
In another application, large-scale atomistic MD simulations were used to study the binding mechanisms between copolymers and proteins. nih.gov Copolymers of N-isopropylacrylamide (NIPAm) and the more hydrophobic N-tert-butylacrylamide (TBAm) were simulated to investigate their interaction with the biomarker protein epithelial cell adhesion molecule. nih.gov The results showed that increasing the fraction of TBAm monomers led to a prevalence of interactions with asparagine and glutamine amino acids, highlighting how copolymer composition can be engineered to create specific and high-affinity protein binding sites. nih.gov
Furthermore, molecular simulations have been used in conjunction with experimental techniques to characterize the surface structure of copolymer films of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NTBAM). researchgate.net These simulations helped correlate changes in surface properties, such as the number of exposed NH residues and subsequent hydrogen bonding potential, with the observed adhesion of proteins and cells. researchgate.net
Mechanism Elucidation for Complex Polymerization Reactions
The elucidation of reaction mechanisms in the polymerization of N-tert-butylacrylamide (NTB), particularly in complex systems like copolymerization and stereospecific polymerization, is critical for designing polymers with tailored properties. Theoretical and computational approaches, often combined with advanced experimental techniques, have provided significant insights into the kinetics and structural outcomes of these reactions.
Hydrogen-Bond-Assisted Asymmetric Cyclopolymerization
A notable example of mechanism elucidation involves the asymmetric radical cyclopolymerization of N-allyl-N-tert-butylacrylamide (AltBAAm), an achiral 1,6-diene monomer. sci-hub.se Research has shown that this monomer undergoes nearly complete cyclization to form a 5-membered ring structure. sci-hub.se The mechanism becomes particularly complex when aiming for stereochemical control.
In a study conducting the polymerization at low temperatures (down to -80 °C) in toluene, chiral tartrates like diethyl L-tartrate (L-EtTar) were used as additives. sci-hub.senii.ac.jp These additives induce asymmetry through hydrogen bonding with the monomer. The optical properties of the resulting polymers, measured by optical rotation and circular dichroism, confirmed that asymmetric induction had occurred. For instance, the addition of L-EtTar at -80 °C produced a polymer with a specific rotation of -4.8°. sci-hub.seresearchgate.net
To determine the specific stereochemistry, the tert-butyl groups were chemically removed from the polymer, and the resulting structure was analyzed using NMR spectroscopy. sci-hub.seresearchgate.net These experimental results were compared with Time-Dependent Density Functional Theory (TD-DFT) calculations performed on model compounds (N-tert-butyl-3,4-dimethyl-2-pyrrolidones). sci-hub.senii.ac.jp The combined experimental and computational evidence revealed that the (3S,4S)-trans-unit was the predominantly formed structure. sci-hub.senii.ac.jp This outcome is attributed to a proposed mechanism where the monomer forms a hydrogen-bonded complex with the chiral L-tartrate, guiding the intramolecular cyclization to favor a specific stereochemical pathway. sci-hub.senii.ac.jp
| Run | Additive | Temperature (°C) | Yield (%) | Specific Rotation [α]D |
|---|---|---|---|---|
| 1 | None | 60 | 85 | 0.0 |
| 2 | L-EtTar | -60 | 58 | -2.5 |
| 3 | L-EtTar | -80 | 45 | -4.8 |
| 4 | L-BuTar | -60 | 62 | -1.8 |
| 5 | L-BuTar | -80 | 51 | -2.2 |
Copolymerization Mechanisms and Reactivity Ratios
Understanding the mechanism of copolymerization is essential for predicting and controlling the final copolymer composition and properties. A key aspect of this is the determination of monomer reactivity ratios, which quantify the preference of a propagating radical chain to add a monomer of its own kind versus a comonomer.
Studies on the free radical copolymerization of N-tert-butylacrylamide (NTB) with various comonomers have utilized semi-empirical methods like Fineman-Ross (F-R) and Kelen-Tudos (K-T) to elucidate the incorporation mechanism. rasayanjournal.co.inresearchgate.netsphinxsai.comjchps.comjocpr.com For the copolymerization of NTB (M1) with 2,4-Dichlorophenyl methacrylate (B99206) (DCPMA) (M2) in DMF at 70°C, the reactivity ratios were determined to be r1 = 0.83 and r2 = 1.13. rasayanjournal.co.in The value of r1 < 1 suggests that the propagating radical ending in an NTB unit favors adding a DCPMA monomer (cross propagation), while r2 > 1 indicates that a radical ending in DCPMA favors adding another DCPMA monomer (homo propagation). rasayanjournal.co.in
In another system, the copolymerization of NTB (M1) with 7-acryloyloxy-4-methyl coumarin (B35378) (AMC) (M2) yielded reactivity ratios of r1 = 1.15 and r2 = 0.70 (F-R method). researchgate.netsphinxsai.com Here, r1 > 1 shows that NTB favors homo-propagation, while r2 < 1 shows that AMC favors cross-propagation. sphinxsai.com The product of the reactivity ratios (r1 * r2 ≈ 0.8) indicates a tendency towards random copolymerization. researchgate.netsphinxsai.com
| Comonomer (M2) | Method | r1 (NTB) | r2 (Comonomer) | r1 * r2 | Indicated Structure |
|---|---|---|---|---|---|
| 2,4-Dichlorophenyl methacrylate | Fineman-Ross | 0.83 | 1.13 | 0.94 | Random |
| 7-acryloyloxy-4-methyl coumarin | Fineman-Ross | 1.15 | 0.70 | 0.81 | Random |
| 7-acryloyloxy-4-methyl coumarin | Kelen-Tudos | 1.16 | 0.72 | 0.84 | Random |
| 8-quinolinyl methacrylate | Fineman-Ross | 1.01 | 0.99 | 1.00 | Ideal Random |
| Quinolinylacrylate | Fineman-Ross | 8.0 | 0.60 | 4.80 | Block-like |
Kinetic Modeling of Solvent Effects
In the radical copolymerization of N-tert-butylacrylamide (t-BuAAm) with methyl acrylate (MA), the solvent plays a crucial role in the reaction mechanism. mdpi.com The polymerization kinetics are significantly affected by hydrogen-bonding polar solvents like ethanol and water. mdpi.comresearchgate.net The use of an ethanol/water solvent mixture leads to a faster polymerization rate compared to polymerization in a non-polar solvent like toluene. mdpi.com This acceleration is attributed to an increase in the propagation rate coefficient (kp), which is influenced by hydrogen bonding between the solvent and the monomers. mdpi.com
To capture these complex interactions, a detailed kinetic model was developed. mdpi.comresearchgate.net This model accounts for the influence of solvent composition, backbiting (intramolecular chain transfer), and other reaction conditions on monomer conversion, copolymer composition, and molecular weight distributions. mdpi.comscispace.com The model was validated against extensive experimental data from both batch and semi-batch polymerizations, confirming the proposed set of mechanisms and kinetic coefficients. mdpi.comresearchgate.net This integrated approach of experimental investigation and computational modeling provides a powerful tool for understanding the reaction mechanism and optimizing the process for desired polymer characteristics. scispace.com
Q & A
Q. What are the key physicochemical properties of N-butylacrylamide, and how do they influence experimental design?
this compound (CH₂=CHCONHC(CH₃)₃) is a monomer with a molecular weight of 127.18 g/mol and a melting point of 126–129°C . Its solubility in water and organic solvents (e.g., DMF, THF) dictates reaction medium choices. For polymerization studies, the double bond reactivity (C=C) and amide group stability are critical. For example, in radical polymerization, the monomer’s purity (>97%) must be verified via HPLC or NMR to avoid side reactions. Safety protocols require using N95 masks and gloves due to acute oral toxicity (H302 classification) .
Q. How should researchers optimize synthesis protocols for this compound copolymers?
A methodological approach includes:
- Monomer ratio optimization : Use Design of Experiments (DoE) to vary this compound concentrations against comonomers (e.g., acrylic acid).
- Kinetic studies : Monitor conversion rates via FTIR or Raman spectroscopy to identify gelation points.
- Purification : Dialysis or precipitation in methanol removes unreacted monomers, confirmed by GPC .
In a Morita-Baylis-Hillman (MBH) reaction, using two equivalents of this compound relative to aldehydes minimizes competing Cannizzaro pathways .
Q. What are the best practices for characterizing this compound-based polymers?
- Structural analysis : ¹H NMR (δ 5.5–6.5 ppm for vinyl protons) and FTIR (amide I band at ~1650 cm⁻¹).
- Thermal properties : DSC to detect glass transition (Tg) and LCST behavior. Poly(this compound) derivatives may exhibit LCST shifts with molecular weight; for Mw <5,000 g/mol, phase transitions are less cooperative .
- Morphology : TEM or SEM for microgel/nanogel structures.
Advanced Research Questions
Q. How do molecular parameters (e.g., tacticity, chain length) affect the thermoresponsive behavior of poly(this compound)?
Studies show that isotactic poly(this compound) has a lower LCST than syndiotactic forms due to hydrophobic interactions. For Mw >200,000 g/mol, phase transitions are sharper (ΔH ~10 kJ/mol) compared to oligomers. Salt additives (e.g., NaCl) depress LCST by disrupting hydrogen bonding, while glucose elevates it via preferential hydration . Researchers should correlate turbidity curves (photometry) with DSC data to validate cooperativity models.
Q. How can contradictory data in polymerization kinetics be resolved?
Contradictions often arise from:
- Initiation efficiency : Redox initiators (e.g., APS/TEMED) may vary in activity under oxygen inhibition. Use degassing or inert atmospheres.
- Side reactions : Chain transfer agents (e.g., mercaptans) reduce Mw but increase dispersity. Cross-validate results using MALDI-TOF and GPC .
- Statistical analysis : Apply ANOVA to compare batch-to-batch variability.
Q. What strategies improve the reproducibility of this compound reactions in complex media (e.g., biological buffers)?
- Buffer compatibility : Phosphate buffers (pH 7.4) may quench radicals; opt for HEPES or carbonate buffers.
- Surfactant effects : Tetrabutylammonium acetate enhances monomer solubility but may act as a chain-transfer agent. Characterize critical micelle concentration (CMC) via surface tension measurements .
- Real-time monitoring : Use inline UV-Vis spectroscopy to track monomer consumption.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported LCST values for poly(this compound)?
Discrepancies often stem from:
- Molecular weight distribution : Narrow dispersity (Đ <1.3) samples yield consistent LCST. Use preparative GPC to isolate fractions .
- Measurement techniques : Turbidity (cloud point) vs. DSC (enthalpy change). Calibrate photometers at λ=500 nm and use heating rates ≤1°C/min for DSC.
- Sample history : Annealing or freeze-thaw cycles alter morphology. Standardize protocols .
Q. What methodologies validate the purity of this compound in kinetic studies?
- Chromatography : HPLC with UV detection (λ=210 nm) to detect impurities (e.g., residual acrylonitrile).
- Elemental analysis : Match experimental C/H/N ratios to theoretical values (C: 67.68%, H: 10.30%, N: 11.01%) .
- Spectroscopy : Absence of peaks at δ 2.5–3.0 ppm in ¹H NMR indicates no hydrolyzed byproducts.
Experimental Design Guidelines
Q. How to design a study investigating this compound’s role in hybrid hydrogels?
- Variables : Crosslinker density (e.g., MBA concentration), comonomer ratio, swelling media (pH, ionic strength).
- Response metrics : Swelling ratio (Q), compressive modulus (via rheometry), drug release profiles.
- Controls : Synthesize homopolymer hydrogels and physical blends to isolate chemical crosslinking effects .
Q. What are the ethical and reporting standards for this compound research?
- Data transparency : Publish raw DSC thermograms and NMR spectra in supplementary materials.
- Safety compliance : Document waste disposal protocols for toxic monomers (per H302 guidelines) .
- Reproducibility : Follow BJOC guidelines: detail synthetic procedures, including solvent batches and purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
